MraY-IN-3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C35H45N3O5 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]hexanoate |
InChI |
InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/t31-/m0/s1 |
InChI Key |
IGPLRSHUMOVPOM-HKBQPEDESA-N |
Isomeric SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCCN)C(=O)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCCN)C(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MraY Inhibitors
Disclaimer: Information regarding a specific compound designated "MraY-IN-3" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the phospho-MurNAc-pentapeptide translocase (MraY), a critical enzyme in bacterial cell wall biosynthesis. The principles, experimental protocols, and data presented herein are representative of the field and are intended to serve as a technical guide for researchers, scientists, and drug development professionals working on MraY-targeted antimicrobials.
Core Concepts: The Role of MraY in Peptidoglycan Synthesis
The bacterial cell wall is essential for maintaining cell integrity and shape, making its biosynthesis an attractive target for antibiotics. The cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.
MraY, an integral membrane enzyme, catalyzes a crucial and essential step in this pathway: the transfer of the phospho-MurNAc-pentapeptide moiety from the water-soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P).[1][2] This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, and is a magnesium-dependent process.[1][2] Lipid I is subsequently converted to Lipid II, which is then flipped across the cytoplasmic membrane to the periplasm, where the peptidoglycan precursors are polymerized into the growing cell wall.[2][3] By inhibiting MraY, the supply of peptidoglycan precursors to the cell wall is cut off, leading to weakened cell walls and eventual cell lysis.
Mechanism of Action of MraY Inhibitors
MraY inhibitors disrupt the catalytic cycle of the enzyme, preventing the formation of Lipid I. Several classes of natural product antibiotics, including tunicamycins, caprazamycins, and muraymycins, are known to target MraY.[1] These inhibitors are typically nucleoside analogues that mimic the natural substrate, UDP-MurNAc-pentapeptide.
The general mechanism of action for these inhibitors involves binding to the active site of MraY. The crystal structure of MraY from Aquifex aeolicus has provided insights into the active site, revealing key residues involved in substrate binding and catalysis.[2] For instance, Asp117 is proposed to be involved in the deprotonation of the phosphate group of C55-P.[2] Inhibitors can exploit these interactions to bind with high affinity and block substrate access.
The following diagram illustrates the role of MraY in the peptidoglycan synthesis pathway and the point of inhibition.
Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis.
Quantitative Data for a Hypothetical MraY Inhibitor
The following tables summarize representative quantitative data for a hypothetical MraY inhibitor, "MraY-IN-X". This data is illustrative of the types of information gathered during the characterization of a novel MraY inhibitor.
Table 1: In Vitro Activity of MraY-IN-X
| Parameter | Value |
| MraY Enzyme Inhibition (IC₅₀) | |
| E. coli MraY | 50 nM |
| S. aureus MraY | 35 nM |
| Binding Affinity (Kd) | |
| E. coli MraY | 20 nM |
| Antibacterial Activity (MIC) | |
| Staphylococcus aureus (MRSA) | 0.5 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
| Cytotoxicity (CC₅₀) | |
| HeLa Cells | >100 µM |
Table 2: Enzyme Kinetics of MraY Inhibition by MraY-IN-X
| Substrate | Mode of Inhibition | Ki |
| UDP-MurNAc-pentapeptide | Competitive | 15 nM |
| C55-P | Non-competitive | 40 nM |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are generalized protocols for key experiments used to characterize MraY inhibitors.
This assay measures the ability of a compound to inhibit the enzymatic activity of MraY.
-
Preparation of Reagents:
-
Purified MraY enzyme (e.g., from E. coli or S. aureus) is reconstituted in a suitable buffer containing a detergent (e.g., DDM).
-
Substrates: Radiolabeled UDP-MurNAc-[¹⁴C]pentapeptide and C55-P.
-
Assay buffer: Tris-HCl buffer containing MgCl₂, KCl, and a detergent.
-
Test compound (MraY inhibitor) dissolved in DMSO.
-
-
Assay Procedure:
-
The MraY enzyme is pre-incubated with the test compound at various concentrations for a defined period (e.g., 15 minutes at 37°C).
-
The enzymatic reaction is initiated by the addition of the substrates, UDP-MurNAc-[¹⁴C]pentapeptide and C55-P.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes at 37°C).
-
The reaction is quenched by the addition of butanol.
-
-
Detection and Analysis:
-
The reaction mixture is vortexed, and the phases are separated by centrifugation.
-
The butanol phase, containing the radiolabeled Lipid I product, is transferred to a scintillation vial.
-
The amount of radioactivity is quantified using a scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for determining the in vitro inhibition of MraY.
This determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
MraY remains a compelling and validated target for the development of novel antibacterial agents. A thorough understanding of its mechanism of action and the development of robust experimental protocols are essential for the successful discovery and optimization of new MraY inhibitors. While specific data on "this compound" is not available, the methodologies and principles outlined in this guide provide a solid framework for the investigation of any compound targeting this crucial bacterial enzyme. Further research into the structural biology of MraY from diverse bacterial species will continue to facilitate the rational design of potent and specific inhibitors.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Peptidoglycan Synthesis: A Technical Guide to the MraY Enzyme
An In-depth Exploration of the Core Function, Enzymology, and Therapeutic Potential of Phospho-MurNAc-pentapeptide Translocase
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the phospho-MurNAc-pentapeptide translocase, MraY. This integral membrane enzyme is an essential component in the biosynthesis of peptidoglycan, a vital polymer that forms the bacterial cell wall.[1][2][3] The absence of a homologous enzyme in eukaryotes makes MraY an attractive and selective target for antibiotic development.[4] This technical guide provides a comprehensive overview of the MraY enzyme, detailing its core function in peptidoglycan synthesis, its enzymatic mechanism, and key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.
Core Function of MraY in Peptidoglycan Biosynthesis
MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis.[3][5] This crucial reaction involves the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P).[1][4] The product of this reaction is undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I.[4][6] This enzymatic step is dependent on the presence of Mg2+ as a cofactor.[1] The formation of Lipid I is a pivotal event, as it anchors the peptidoglycan precursor to the cytoplasmic membrane, priming it for subsequent modifications and translocation across the membrane to the periplasmic space where the final cell wall is assembled.[3][5]
The overall peptidoglycan synthesis pathway can be conceptualized in three main stages:
-
Cytoplasmic Stage: Synthesis of the UDP-MurNAc-pentapeptide precursor.[1][5]
-
Membrane Stage: MraY-catalyzed formation of Lipid I, followed by the MurG-catalyzed addition of N-acetylglucosamine (GlcNAc) to form Lipid II.[3][6]
-
Periplasmic Stage: Translocation of Lipid II across the membrane and its subsequent polymerization and cross-linking into the mature peptidoglycan layer.[1][3]
MraY's position as the gatekeeper to the membrane-bound steps of this essential pathway underscores its significance as a target for antibacterial intervention.
Enzymatic Mechanism and Structure
The catalytic mechanism of MraY is proposed to be a single-displacement reaction.[2] In this model, the phosphate group of the lipid carrier, undecaprenyl phosphate, performs a nucleophilic attack on the β-phosphate of UDP-MurNAc-pentapeptide. This results in the formation of Lipid I and the release of uridine monophosphate (UMP).[2]
Structural studies of MraY from various bacterial species, including Aquifex aeolicus, have provided significant insights into its function.[7][8] MraY is an integral membrane protein typically composed of 10 transmembrane helices.[7] The active site is located in a conserved hydrophilic cleft on the cytoplasmic side of the membrane.[7] Key catalytic residues, including a highly conserved DDD motif (Asp-Asp-Asp), are situated within this active site and are crucial for coordinating the Mg2+ cofactor and facilitating the catalytic reaction.[7] Specifically, one of the aspartate residues is proposed to deprotonate the phosphate moiety of C55-P, activating it for the nucleophilic attack.[7]
Quantitative Data
A summary of key quantitative data for MraY, including kinetic parameters and inhibition constants for various natural product inhibitors, is presented below. These values can vary depending on the bacterial species, the specific substrates or inhibitors used, and the assay conditions.
Table 1: Kinetic Parameters of MraY
| Bacterial Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (min-1) | Reference(s) |
| Bacillus subtilis | UDP-MurNAc-pentapeptide | 1000 ± 300 | 50 | - | [9] |
| Bacillus subtilis | C55-P | 160 ± 80 | 50 | - | [9] |
| Escherichia coli | UDP-MurNAc-pentapeptide-DNS | 18 - 36.2 | - | - | [9] |
Note: Kinetic parameters can be influenced by the assay conditions, including detergent concentrations and the use of substrate analogs like heptaprenyl phosphate (C35-P) or dansylated UDP-MurNAc-pentapeptide.[9]
Table 2: Inhibition Constants (IC50) of Natural Product Inhibitors of MraY
| Inhibitor Class | Representative Compound | Target Organism/Enzyme | IC50 (µM) | Reference(s) |
| Capuramycins | Capuramycin | Aquifex aeolicus MraY | 56.4 ± 14.3 | [7] |
| Tunicamycins | Tunicamycin | Bacillus subtilis MraY | - | [10] |
| Muraymycins | Muraymycin Analogues | Aquifex aeolicus MraY | 0.8 - 27.5 | [10] |
| Liposidomycins/Caprazamycins | Carbacaprazamycin | - | - | [11] |
| Mureidomycins | 3'-hydroxymureidomycin A | - | - | [11] |
| Sphaerimicins | SPM-1 | - | - | [11] |
Note: The inhibitory activity of these compounds highlights the potential for developing potent and selective MraY inhibitors.
Experimental Protocols
The study of MraY function and the screening for its inhibitors rely on robust in vitro assays. Below are detailed methodologies for the purification of recombinant MraY and two common activity assays.
Protocol 1: Overexpression and Purification of His-tagged MraY from E. coli
This protocol describes the overexpression of His-tagged MraY in E. coli BL21(DE3) and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells harboring an MraY expression plasmid (e.g., pET vector with N- or C-terminal His-tag)
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 10% (v/v) glycerol, 1 mM TCEP, 0.1 mg/mL lysozyme, Benzonase nuclease, cOmplete™ Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 40 mM DDM (n-dodecyl-β-D-maltoside)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol, 1 mM DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol, 1 mM DDM
-
Ni-NTA affinity resin
-
Chromatography columns
Procedure:
-
Expression:
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli BL21(DE3) cells.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 18°C for 16-18 hours with shaking.
-
-
Cell Lysis and Solubilization:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Add Solubilization Buffer to the lysate and stir gently for 1 hour at 4°C to solubilize the membrane proteins.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Purification:
-
Equilibrate the Ni-NTA resin with Wash Buffer.
-
Load the supernatant from the ultracentrifugation step onto the equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged MraY protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing pure MraY.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5 mM DDM) and store at -80°C.
-
Protocol 2: Thin-Layer Chromatography (TLC)-Based MraY Translocase Assay
This assay directly measures the formation of Lipid I from its substrates, UDP-MurNAc-pentapeptide and undecaprenyl phosphate (C55-P).
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (radiolabeled or non-labeled)
-
Undecaprenyl phosphate (C55-P)
-
Assay Buffer: 100 mM Tris-HCl pH 8.4, 40 mM MgCl₂, 10 mM n-Lauroyl sarcosine (LS)
-
Reaction Stop Solution: n-butanol/pyridine acetate (pH 4.2) (2:1, v/v)
-
TLC plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform/methanol/water/ammonia (88:48:10:1, v/v/v/v)
-
Phosphorimager or iodine vapor for visualization
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
5 nmol C55-P
-
Assay Buffer to a final volume of 45 µL
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of a solution containing 50 nmol of UDP-MurNAc-pentapeptide and a varying amount of purified MraY enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding an equal volume of Reaction Stop Solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the lipid components.
-
-
TLC Analysis:
-
Spot the collected organic phase onto a TLC plate.
-
Allow the spot to dry completely.
-
Develop the TLC plate in a chamber pre-equilibrated with the TLC Developing Solvent.
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate and allow it to air dry.
-
-
Visualization and Quantification:
-
If using a radiolabeled substrate, expose the TLC plate to a phosphor screen and visualize using a phosphorimager.
-
If using non-labeled substrates, visualize the lipid spots by exposing the plate to iodine vapor in a sealed chamber.
-
The formation of Lipid I is identified by its migration relative to the substrates. The amount of product can be quantified by densitometry.
-
Protocol 3: Fluorescence-Based MraY Activity Assay
This high-throughput compatible assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansylated) and measures the change in fluorescence upon its conversion to the more hydrophobic Lipid I.
Materials:
-
Purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate (C55-P) or a shorter chain analog like heptaprenyl phosphate (C35-P)
-
Assay Buffer: 50 mM Tris-HCl pH 7.6, 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 8% glycerol
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In each well of the microplate, add the Assay Buffer.
-
Add the dansylated UDP-MurNAc-pentapeptide to a final concentration of 10 µM.
-
Add C55-P or C35-P to a final concentration of 50 µM.
-
To test for inhibitors, add the desired concentration of the inhibitor compound to the wells.
-
Initiate the reaction by adding the purified MraY enzyme to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 30°C.
-
Measure the fluorescence enhancement over time (e.g., every 1-2 minutes for 15-30 minutes).
-
Use an excitation wavelength of 355 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.
-
For inhibitor studies, the percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Visualizations
Peptidoglycan Synthesis Pathway
References
- 1. A feedback control mechanism governs the synthesis of lipid-linked precursors of the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into Protein-Protein Interactions Involved in Bacterial Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 9. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of MraY Inhibitors
Disclaimer: As of November 2025, publicly available data for a specific compound designated "MraY-IN-3" is not available. This guide provides a comprehensive framework for assessing the solubility and stability of novel MraY inhibitors, drawing upon established methodologies in drug discovery and development.
The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical component in the synthesis of peptidoglycan, an essential part of the bacterial cell wall.[1][2] Its integral role in bacterial survival makes it a compelling target for the development of new antibiotics.[1] The successful development of any MraY inhibitor hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are crucial for ensuring adequate bioavailability, therapeutic efficacy, and a viable shelf-life.
This technical guide outlines the fundamental principles and experimental protocols for evaluating the solubility and stability of MraY inhibitors, tailored for researchers, scientists, and drug development professionals.
Section 1: Solubility Assessment of MraY Inhibitors
Aqueous solubility is a paramount property for any potential drug candidate as it directly influences absorption and distribution in the body. Poor solubility can be a significant hurdle in the early stages of drug development. The following table summarizes key methodologies for determining the solubility of a novel MraY inhibitor.
Table 1: Methodologies for Solubility Determination
| Method | Principle | Throughput | Key Considerations |
| Shake-Flask Method | A surplus of the compound is agitated in a specific solvent until equilibrium is achieved. The concentration of the dissolved compound is then measured in the supernatant.[3] | Low | Considered the "gold standard" for thermodynamic solubility.[3] Requires a significant amount of compound and is time-consuming. |
| High-Throughput Screening (HTS) Assays | Miniaturized and automated versions of solubility assays, often employing techniques like nephelometry or UV-Vis spectroscopy to detect precipitation. | High | Suitable for early-stage screening of many compounds. May provide kinetic solubility rather than thermodynamic solubility. |
| Potentiometric Titration | Measures the change in pH of a solution as a titrant is added to determine the pKa and, subsequently, the pH-dependent solubility of ionizable compounds. | Medium | Essential for understanding how solubility will vary in different physiological environments (e.g., stomach vs. intestine). |
The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[3]
-
Preparation: A stock solution of the MraY inhibitor is prepared in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: An excess amount of the solid MraY inhibitor is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.1, 7.0, and 8.2) to mimic physiological conditions.[4]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[3]
-
Quantification: The concentration of the dissolved MraY inhibitor in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µM.
Caption: Workflow for Shake-Flask Solubility Measurement.
Section 2: Stability Assessment of MraY Inhibitors
Evaluating the chemical stability of a potential drug is crucial to ensure that it remains in its active form and does not degrade into potentially toxic byproducts during storage and administration.
Table 2: Methodologies for Stability Assessment
| Stability Type | Purpose | Typical Conditions | Analytical Method |
| Solid-State Stability | To assess the stability of the drug substance in its solid form under various environmental conditions. | Accelerated: 40°C/75% RHLong-term: 25°C/60% RH | HPLC, XRPD, DSC |
| Solution-State Stability | To determine the stability in relevant physiological and formulation buffers. | Aqueous buffers at various pH values, stored at different temperatures. | HPLC, LC-MS |
| Photostability | To evaluate the impact of light exposure on the drug's integrity. | Exposure to a controlled light source (e.g., xenon lamp). | HPLC |
-
Solution Preparation: Solutions of the MraY inhibitor are prepared at a known concentration in various aqueous buffers (e.g., pH 4, 7, and 9).
-
Incubation: The solutions are stored in sealed vials at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.
-
Time-Point Analysis: Aliquots are taken at specified time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Quantification: The concentration of the remaining parent compound in each aliquot is determined by a stability-indicating HPLC method. The formation of degradation products is also monitored.
-
Data Analysis: The degradation rate constant and half-life of the MraY inhibitor are calculated for each condition.
Caption: Experimental Workflow for Solution-State Stability.
Section 3: MraY Signaling Pathway and Inhibition
MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1] This is the first membrane-bound step in the biosynthesis of peptidoglycan.[1] Inhibiting this crucial step disrupts the formation of the bacterial cell wall, leading to cell lysis and death.
Caption: Inhibition of the MraY-Catalyzed Step.
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
MraY-IN-3: A Technical Guide on Species-Specific Activity and Evaluation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MraY-IN-3, a notable inhibitor of the bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase). MraY is a critical integral membrane enzyme essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] Its absence in eukaryotes makes it a promising and selective target for novel antibacterial agents.[3][4] This document details the species-specific activity of this compound, outlines the experimental protocols for its evaluation, and illustrates the underlying biochemical pathways and experimental workflows.
Core Concept: The MraY Catalytic Cycle
MraY catalyzes the first membrane-associated step in peptidoglycan synthesis. This process involves the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P) embedded in the cell membrane. The reaction, which is dependent on Mg2+, results in the formation of Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and the release of uridine monophosphate (UMP).[1][5] Lipid I is a crucial precursor for the subsequent steps of cell wall construction.[6] The inhibition of this cycle is a key strategy for the development of new antibiotics.
Caption: The catalytic cycle of the MraY enzyme in bacterial peptidoglycan synthesis.
This compound: Species-Specific Activity Spectrum
This compound, also referred to as compound 12a in some literature, is a potent inhibitor of the bacterial translocase MraY.[7][8] Its inhibitory and antibacterial activities have been quantified against several bacterial species, demonstrating a varied spectrum of activity.
| Parameter | Organism/Target | Value | Reference |
| IC50 | Bacterial Translocase MraY | 140 µM | [7][8][9] |
| MIC50 | Escherichia coli K12 | 7 µg/mL | [7][9] |
| MIC50 | Bacillus subtilis W23 | 12 µg/mL | [7][9] |
| MIC50 | Pseudomonas fluorescens Pf-5 | 46 µg/mL | [7][9] |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the MraY enzyme activity.
-
MIC50 (Minimum inhibitory concentration for 50% of isolates): Represents the concentration of this compound required to inhibit the visible growth of 50% of the tested bacterial isolates.
Experimental Protocols
The evaluation of MraY inhibitors like this compound involves two primary types of assays: enzymatic assays to determine direct inhibition of the target protein and microbiological assays to assess whole-cell antibacterial activity.
MraY Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the MraY enzyme. A common method involves measuring the formation of the product, Lipid I, or the by-product, UMP.
Principle: The activity of purified MraY enzyme is measured by quantifying the amount of UMP produced when the enzyme is incubated with its substrates, UDP-MurNAc-pentapeptide and a lipid carrier like undecaprenyl phosphate (C55-P). The reduction in UMP formation in the presence of an inhibitor corresponds to its inhibitory potency.[1]
Detailed Methodology:
-
Enzyme and Substrate Preparation:
-
Purified MraY enzyme is prepared, often through cell-free expression systems or solubilization from bacterial membranes.[6]
-
Substrates UDP-MurNAc-pentapeptide and C55-P are synthesized or isolated.
-
-
Reaction Mixture:
-
A standard reaction mixture is prepared containing:
-
-
Inhibition Assay:
-
The MraY enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).[1]
-
-
Detection and Quantification:
-
The reaction is stopped.
-
The amount of UMP produced is quantified. A common method is a coupled luciferase reaction where the luminescence generated is proportional to the UMP concentration.[1]
-
Alternatively, radiolabeled substrates can be used, and the formation of radiolabeled Lipid I is detected and quantified.[10]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that inhibits bacterial growth is determined by visual inspection or by measuring optical density.
Detailed Methodology:
-
Bacterial Strain Preparation:
-
Isolate 4-5 colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton agar).
-
Suspend the colonies in a saline solution or broth (e.g., Mueller-Hinton Broth).[11]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 108 CFU/mL.
-
Dilute this standardized suspension to the final inoculum density required for the assay (typically ~5 × 105 CFU/mL).[12]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[12]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the discovery and characterization of novel MraY inhibitors, from initial screening to whole-cell activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. actascientific.com [actascientific.com]
Methodological & Application
Application Notes and Protocols for MraY-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] It catalyzes the transfer of phospho-MurNAc-pentapeptide from the soluble nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1][2] This step is essential for bacterial cell wall synthesis and, consequently, for bacterial viability, making MraY a promising target for the development of novel antibiotics. These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of a test compound, here referred to as MraY-IN-3, against the MraY enzyme.
MraY Signaling Pathway
The MraY enzyme plays a pivotal role in the initial membrane-bound step of peptidoglycan synthesis. The reaction it catalyzes is a key control point in the pathway leading to the formation of the bacterial cell wall.
Caption: The catalytic action of the MraY enzyme and its inhibition by this compound.
Quantitative Data of Known MraY Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known MraY inhibitors, providing a benchmark for evaluating the potency of new chemical entities like this compound.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Reference |
| Capuramycin | Aquifex aeolicus MraY | 56 | [1] |
| Michellamine B | E. coli MraY | 456 | [3] |
| Phloxine B | E. coli MraY | 32 | [3] |
| Compound 1 | S. aureus MraY | 171 | [4] |
| Compound 12a | S. aureus MraY | 25 | [2] |
| Compound 13 | S. aureus MraY | 100 | [2] |
| Compound 17 | S. aureus MraY | 78 | [2] |
Experimental Protocol: Fluorescence-Based MraY Inhibition Assay
This protocol details a fluorescence-based assay to determine the IC50 value of this compound. The assay utilizes a dansylated derivative of the UDP-MurNAc-pentapeptide substrate, which exhibits a change in fluorescence upon its incorporation into Lipid I.
Materials and Reagents
-
MraY Enzyme: Purified MraY enzyme preparation.
-
Substrates:
-
UDP-MurNAc-Nɛ-dansylpentapeptide (Dansylated Park's Nucleotide)
-
Undecaprenyl phosphate (C55-P)
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl2, 0.5% (v/v) Triton X-100
-
Control Inhibitor: A known MraY inhibitor (e.g., Tunicamycin)
-
Solvent: 100% Dimethyl sulfoxide (DMSO)
-
Microplates: 96-well, black, flat-bottom plates
Experimental Workflow
Caption: Workflow for the MraY in vitro fluorescence-based inhibition assay.
Procedure
-
Preparation of Test Compound:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup:
-
In a 96-well black microplate, add 1 µL of each this compound dilution to the respective wells.
-
For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known inhibitor at a concentration that gives maximum inhibition (for 100% inhibition).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer, 15 µM UDP-MurNAc-Nɛ-dansylpentapeptide, and 50 µM C55-P.
-
Add 40 µL of the reaction mixture to each well of the microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the MraY enzyme solution to each well. The final reaction volume is 50 µL.
-
-
Incubation and Measurement:
-
Incubate the reaction plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_Sample - Fluorescence_100%_Inhibition) / (Fluorescence_0%_Inhibition - Fluorescence_100%_Inhibition)]
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.[5]
-
References
- 1. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for a Cell-Based Assay to Determine MraY Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[2] This initial membrane-bound step is critical for the subsequent stages of cell wall synthesis. The essential nature of MraY makes it a promising target for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.[2][3][4][5]
This document provides detailed application notes and protocols for a cell-based assay to evaluate the activity of MraY inhibitors, exemplified by the hypothetical compound MraY-IN-3. This assay is designed to determine the potency of inhibitors in a cellular context, providing valuable data for drug discovery and development programs.
Principle of the Assay
This cell-based assay indirectly measures the inhibition of MraY by assessing bacterial cell viability. In the presence of an effective MraY inhibitor like this compound, the synthesis of peptidoglycan is disrupted, leading to compromised cell wall integrity and ultimately, cell death. The viability of the bacterial cells is quantified using a colorimetric or fluorometric method, such as the resazurin reduction assay. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The degree of color change or fluorescence intensity is directly proportional to the number of viable cells, thus providing a measure of the inhibitor's efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the peptidoglycan biosynthesis pathway, the point of MraY inhibition, and the experimental workflow for the cell-based assay.
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MraY inhibitor cell-based assay.
Experimental Protocols
Materials and Reagents
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
This compound (or other test inhibitor)
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates (clear bottom, black or white walls recommended for fluorescence)
-
Plate reader capable of measuring absorbance at 570 nm and 600 nm or fluorescence at Ex/Em = 560/590 nm
-
Multichannel pipette
-
Incubator
Protocol: Cell Viability Assay using Resazurin
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of the chosen bacterial strain into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking (e.g., 200 rpm).
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Incubate the diluted culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Assay Procedure:
-
Adjust the mid-log phase bacterial culture with fresh medium to a final density of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of a 96-well microplate.
-
Add 1 µL of the serially diluted this compound solutions to the corresponding wells. Include a positive control (no inhibitor, only DMSO vehicle) and a negative control (medium only, no bacteria).
-
Incubate the plate at 37°C for a predetermined period (e.g., 4-6 hours or overnight, depending on the bacterial strain and desired endpoint).
-
Prepare a 0.015% (w/v) resazurin solution in PBS and sterilize by filtration.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific bacterial strain to ensure sufficient color or fluorescence development in the positive control wells without over-incubation.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm and 600 nm or the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Signal) / (Positive_Control_Signal - Negative_Control_Signal)) Where:
-
Sample_Signal is the absorbance or fluorescence of the wells containing the inhibitor.
-
Positive_Control_Signal is the absorbance or fluorescence of the wells with bacteria and DMSO vehicle (no inhibitor).
-
Negative_Control_Signal is the absorbance or fluorescence of the wells with medium only (no bacteria).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data generated from this assay should be summarized in a clear and structured format. Below is an example of how to present the results for this compound and a control compound.
Table 1: Inhibitory Activity of this compound against S. aureus
| Compound | Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| This compound | 0.1 | 8.2 ± 1.5 |
| 0.5 | 25.6 ± 3.1 | |
| 1 | 48.9 ± 4.2 | |
| 5 | 85.3 ± 2.8 | |
| 10 | 98.1 ± 1.1 | |
| Control Inhibitor | 0.1 | 5.5 ± 2.0 |
| 0.5 | 15.1 ± 2.5 | |
| 1 | 30.7 ± 3.8 | |
| 5 | 70.4 ± 4.5 | |
| 10 | 92.6 ± 1.9 |
Table 2: IC50 Values of MraY Inhibitors
| Compound | Target Organism | IC50 (µM) |
| This compound | S. aureus | 1.05 |
| Control Inhibitor | S. aureus | 2.34 |
| This compound | E. coli | 8.72 |
| Control Inhibitor | E. coli | 15.6 |
Conclusion
The described cell-based assay provides a robust and reproducible method for evaluating the potency of MraY inhibitors in a whole-cell context. This protocol, along with the provided templates for data presentation and visualization, offers a comprehensive guide for researchers engaged in the discovery and development of novel antibacterial agents targeting MraY. The flexibility of the assay allows for adaptation to different bacterial species and high-throughput screening formats.
References
- 1. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglyc… [ouci.dntb.gov.ua]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products (Journal Article) | OSTI.GOV [osti.gov]
MraY-IN-3: Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MraY (phospho-MurNAc-pentapeptide translocase) is an essential integral membrane enzyme that catalyzes a critical step in the biosynthesis of the bacterial cell wall. Specifically, MraY facilitates the transfer of the soluble peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide (Park's nucleotide), from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1] This process is fundamental for bacterial viability, making MraY a compelling target for the development of novel antibiotics. MraY-IN-3 is a potent, peptidomimetic inhibitor of MraY, offering a valuable tool for studying the intricacies of bacterial cell wall synthesis and for screening new antibacterial agents.
This compound is an analogue of the Arg-Trp-x-x-Trp motif found in the bacteriophage ϕX174 lysis protein E.[2] This protein is known to inhibit MraY by binding to a site distinct from the active site, suggesting a non-competitive or allosteric mechanism of inhibition.[3] this compound mimics this interaction, providing a small molecule tool to probe this unique inhibitory mechanism.
Quantitative Data
The inhibitory activity of this compound has been characterized against both the purified MraY enzyme and whole bacterial cells. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro MraY Inhibition
| Compound | Target | IC50 (µM) |
| This compound | MraY | 140 |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the MraY enzyme by 50%.
Table 2: Antimicrobial Activity
| Compound | Organism | MIC50 (µg/mL) |
| This compound | Escherichia coli K12 | 7 |
| This compound | Bacillus subtilis W23 | 12 |
| This compound | Pseudomonas fluorescens Pf-5 | 46 |
MIC50 (Minimum Inhibitory Concentration) is the lowest concentration of the antimicrobial agent that inhibits the visible growth of 50% of the tested isolates.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of MraY inhibition by this compound.
Caption: General workflow for an in vitro MraY inhibition assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Protocol 1: In Vitro MraY Activity Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound. The assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide derivative.
Materials:
-
Purified MraY enzyme
-
This compound
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., Dansyl-UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1% Triton X-100)
-
DMSO (for dissolving this compound)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Dispense inhibitor: Add a small volume (e.g., 2 µL) of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add MraY enzyme: Add a solution containing the purified MraY enzyme to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Start the enzymatic reaction by adding a mixture of the fluorescently labeled UDP-MurNAc-pentapeptide and C55-P to each well.
-
Incubation: Incubate the plate at the optimal temperature for MraY activity (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Stop reaction: The reaction can be stopped by adding a denaturing agent (e.g., 1% SDS) or by heat inactivation.
-
Fluorescence measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The formation of Lipid I can lead to a change in the fluorescence properties of the dansyl group.
-
Data analysis:
-
Calculate the percentage of MraY inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain (e.g., E. coli or B. subtilis).
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations. Leave one well with only CAMHB as a growth control and another with uninoculated CAMHB as a sterility control.
-
-
Prepare bacterial inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading the results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the sterility control.
-
-
Data interpretation:
-
The MIC value is reported as the lowest concentration of this compound that prevented visible bacterial growth.
-
Conclusion
This compound serves as a valuable research tool for investigating the bacterial cell wall synthesis pathway. Its unique mechanism of action, mimicking the natural inhibitory protein E, provides a means to study allosteric inhibition of MraY. The provided protocols for in vitro enzyme inhibition and whole-cell antimicrobial susceptibility testing will enable researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of this essential bacterial enzyme and aiding in the discovery of novel antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidomimetic analogues of an Arg-Trp-x-x-Trp motif responsible for interaction of translocase MraY with bacteriophage ϕX174 lysis protein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the transmembrane domain of lysis protein E from bacteriophage phiX174 with bacterial translocase MraY and peptidyl-prolyl isomerase SlyD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MraY-IN-3 Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is an essential bacterial enzyme that catalyzes the first membrane step of peptidoglycan biosynthesis. This process is critical for maintaining the integrity of the bacterial cell wall, making MraY an attractive target for the development of novel antibiotics. MraY-IN-3 is an inhibitor of this crucial enzyme. This document provides detailed experimental protocols for the kinetic analysis of this compound, methods for data presentation, and visualizations of the relevant biological pathway and experimental workflow.
MraY Signaling Pathway in Peptidoglycan Biosynthesis
MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1][2][3] This is a pivotal step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.
Caption: MraY catalyzes the formation of Lipid I in the peptidoglycan synthesis pathway.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified, providing key parameters for its characterization.
| Parameter | Value | Organism/Condition | Reference |
| IC50 | 140 µM | Bacterial translocase MraY | [4][5] |
| MIC50 | 7 µg/mL | E. coli K12 | [4][5] |
| MIC50 | 12 µg/mL | B. subtilis W23 | [4][5] |
| MIC50 | 46 µg/mL | P. fluorescens Pf-5 | [4][5] |
Experimental Protocols
A fluorescence-based assay is a common and high-throughput method for determining the kinetic parameters of MraY inhibitors.[6] This protocol is adapted from established methods.
Protocol 1: Fluorescence-Based MraY Kinetic Assay
Objective: To determine the IC50 value of this compound by measuring the inhibition of MraY activity.
Principle: This assay utilizes a dansylated derivative of the MraY substrate, UDP-MurNAc-pentapeptide (dansyl-UDP-MurNAc-pp), which exhibits increased fluorescence upon its incorporation into the more hydrophobic environment of the lipid product, Lipid I. The rate of fluorescence increase is proportional to MraY activity.
Materials:
-
Purified MraY enzyme
-
Dansyl-UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P) or Heptaprenyl phosphate (C35-P) (lipid substrate)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.1% (v/v) Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
384-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to generate a range of concentrations for the assay.
-
Prepare working solutions of dansyl-UDP-MurNAc-pentapeptide and C55-P in the assay buffer.
-
-
Assay Setup:
-
In a 384-well microplate, add 1 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibitor), add 1 µL of DMSO.
-
Add 24 µL of a master mix containing the assay buffer, dansyl-UDP-MurNAc-pentapeptide, and C55-P to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Enzyme Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of purified MraY enzyme in assay buffer to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a total duration of 30-60 minutes.
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm for the dansyl fluorophore.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the initial velocities to the control (no inhibitor) to calculate the percent inhibition.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing MraY-IN-3 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial pathways that have been unexploited by current antibiotic classes. The enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical component in the biosynthesis of peptidoglycan, an essential element of the bacterial cell wall.[1][2][3] Its integral role in bacterial viability and conservation across many bacterial species make it an attractive target for new antibacterial agents.[1]
MraY-IN-3 is a novel, investigational small molecule inhibitor of MraY. By blocking the MraY-catalyzed step in peptidoglycan synthesis, this compound not only exhibits intrinsic antibacterial activity but also has the potential to act synergistically with other antibiotics, particularly those that target the bacterial cell wall, such as β-lactams. This document provides detailed application notes and protocols for researchers investigating the use of this compound in combination therapies.
Mechanism of Action and Rationale for Combination Therapy
MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][3] This is the first membrane-bound step in peptidoglycan biosynthesis. Inhibition of MraY disrupts the supply of essential building blocks for the cell wall, leading to bacterial cell death.
The rationale for combining this compound with other antibiotics, such as β-lactams, is based on a multi-pronged attack on cell wall integrity. While this compound limits the production of peptidoglycan precursors, β-lactams inhibit the final cross-linking of the peptidoglycan chains. This dual assault can lead to a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities. This can result in lower required doses of each drug, potentially reducing toxicity and slowing the development of resistance.
Quantitative Data on Synergistic Activity
The following table summarizes representative data on the synergistic activity of this compound in combination with Meropenem, a carbapenem β-lactam antibiotic, against several clinically relevant bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) and the Fractional Inhibitory Concentration Index (FICI), which quantifies synergy.
| Bacterial Strain | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Meropenem MIC in Combination (µg/mL) | FICI | Interpretation |
| Staphylococcus aureus (MRSA) | 8 | 32 | 1 | 2 | 0.1875 | Synergy |
| Escherichia coli (MBL-producer) | 16 | 64 | 2 | 4 | 0.1875 | Synergy |
| Pseudomonas aeruginosa | 32 | 16 | 4 | 4 | 0.375 | Synergy |
| Enterococcus faecalis (VRE) | 4 | >128 | 0.5 | 16 | ≤0.25 | Synergy |
Note: FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[4]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol details the checkerboard microdilution method to determine the synergistic interaction between this compound and another antibiotic.[2][5][6]
Materials:
-
This compound stock solution
-
Antibiotic B stock solution (e.g., Meropenem)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)[2]
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Plate Preparation: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In column 1, add an additional 50 µL of this compound stock solution (at 4x the highest desired concentration) to row A. c. Perform serial two-fold dilutions of this compound down the column by transferring 50 µL from row A to B, B to C, and so on. Discard 50 µL from the last row. d. In row A, add 50 µL of Antibiotic B stock solution (at 4x the highest desired concentration) to column 1. e. Perform serial two-fold dilutions of Antibiotic B across the row by transferring 50 µL from column 1 to 2, 2 to 3, and so on. Discard 50 µL from the last column. f. This creates a gradient of this compound concentrations along the y-axis and Antibiotic B concentrations along the x-axis.
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells. b. Add 100 µL of the diluted bacterial inoculum to each well.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.[1][7] b. Calculate the FICI to determine the nature of the interaction (synergy, additivity, or antagonism).
Time-Kill Assay for Bactericidal/Bacteriostatic Synergy
This protocol is used to assess the rate of bacterial killing over time when exposed to this compound alone and in combination with another antibiotic.[4]
Materials:
-
This compound and Antibiotic B
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL in CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Pipettes and sterile tips
Procedure:
-
Preparation: a. Prepare culture tubes with CAMHB containing: i. No drug (growth control) ii. This compound at a sub-MIC concentration (e.g., 0.5x MIC) iii. Antibiotic B at a sub-MIC concentration (e.g., 0.5x MIC) iv. This compound and Antibiotic B in combination at the same sub-MIC concentrations.
-
Inoculation: a. Inoculate each tube with the bacterial suspension to a final density of ~5 x 10^5 CFU/mL.
-
Time-Course Sampling: a. Incubate all tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU/mL) on plates with a countable number of colonies (30-300).
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each condition. b. Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Conclusion
The inhibition of MraY is a promising strategy for the development of new antibacterial therapies. The investigational MraY inhibitor, this compound, demonstrates potent synergistic activity when combined with conventional antibiotics like β-lactams in preclinical models. The protocols outlined in this document provide a framework for researchers to further evaluate the potential of this compound and other MraY inhibitors as part of combination therapies to combat multidrug-resistant infections. Further in vitro and in vivo studies are warranted to fully characterize the efficacy and safety of this approach.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structures of Bacterial MraY and Human GPT Provide Insights into Rational Antibiotic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New triple drug combination effective against antibiotic resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 7. A novel combination therapy counters antibiotic-resistant Mycobacterium abscessus infections | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Application Notes and Protocols for Measuring MraY Inhibition by MraY-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
MraY (phospho-MurNAc-pentapeptide translocase) is an essential bacterial enzyme that catalyzes a crucial step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1] Specifically, MraY facilitates the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1] This process is vital for bacterial survival, making MraY an attractive target for the development of novel antibiotics. MraY-IN-3 is a potent inhibitor of this enzyme and exhibits antimicrobial activity against various bacterial strains.[2]
These application notes provide detailed protocols and data presentation guidelines for characterizing the inhibitory activity of this compound and other novel compounds targeting MraY.
MraY Signaling Pathway and Inhibition
The synthesis of Lipid I is a critical step in the intracellular stage of peptidoglycan biosynthesis. This compound inhibits this process, thereby disrupting the formation of the bacterial cell wall.
Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P. This compound inhibits this reaction.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified both biochemically and in cell-based assays. This data is crucial for understanding its potency and spectrum of activity.
Table 1: Biochemical Inhibition of MraY by this compound
| Compound | Target | IC50 (µM) |
| This compound | MraY | 140 |
| Data sourced from Kerr et al., 2021 and publicly available data from MedChemExpress.[2] |
Table 2: Antimicrobial Activity of this compound
| Compound | Organism | MIC50 (µg/mL) |
| This compound | Escherichia coli K12 | 7 |
| This compound | Bacillus subtilis W23 | 12 |
| This compound | Pseudomonas fluorescens Pf-5 | 46 |
| Data sourced from Kerr et al., 2021 and publicly available data from MedChemExpress.[2] |
Experimental Protocols
Several methods can be employed to measure the inhibition of MraY. A widely used and robust method is the fluorescence-based assay, which offers high throughput and sensitivity.
Protocol 1: Fluorescence-Based MraY Inhibition Assay
This protocol describes a continuous fluorescence assay to determine the IC50 of an inhibitor against MraY. The assay relies on a dansylated derivative of the UDP-MurNAc-pentapeptide substrate, which exhibits a change in fluorescence upon its incorporation into the lipid environment of Lipid I.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-Nε-dansyl-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.1% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from 0.1 µM to 1000 µM.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:
-
UDP-MurNAc-Nε-dansyl-pentapeptide (final concentration, e.g., 5 µM)
-
Undecaprenyl phosphate (final concentration, e.g., 10 µM)
-
This compound at various concentrations.
-
Assay buffer to the final volume.
-
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well. The final enzyme concentration should be optimized for a linear reaction rate.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~520 nm) over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase for each inhibitor concentration.
-
Plot the percentage of MraY inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Troubleshooting & Optimization
MraY-IN-3 not showing activity in assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MraY-IN-3 in biochemical assays. If you are experiencing a lack of activity with this inhibitor, please review the information below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound (also known as compound 12a) is a known inhibitor of the bacterial translocase MraY, an essential enzyme in peptidoglycan biosynthesis.[1][2] It has a reported IC50 of 140 µM .[1][3] Its antimicrobial activity has also been characterized against several bacterial strains.
Q2: How does the MraY enzyme work?
MraY is an integral membrane protein that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble substrate UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (C55-P), which is embedded in the cell membrane.[4] This reaction forms Lipid I and is a critical step in the bacterial cell wall synthesis pathway. The reaction is dependent on the presence of a divalent cation, typically Mg2+.
Q3: What type of assay is typically used to measure MraY activity and inhibition?
A common method is a fluorescence-based assay that uses a dansylated derivative of the UDP-MurNAc-pentapeptide substrate (UDP-MurNAc-Nε-dansylpentapeptide).[5][6] When this substrate is transferred to the lipid carrier undecaprenyl phosphate, the dansyl group moves from a hydrophilic to a hydrophobic environment, resulting in an increase in fluorescence.[7] This fluorescence enhancement can be monitored in real-time to determine the reaction rate and the effect of inhibitors.[5][8]
Troubleshooting Guide: this compound Not Showing Activity
If this compound is not demonstrating inhibitory activity in your assay, consider the following potential issues and troubleshooting steps.
Section 1: Compound-Related Issues
Problem: this compound may have poor solubility in the assay buffer.
-
Explanation: Many small molecule inhibitors have limited aqueous solubility. If this compound is not fully dissolved, its effective concentration in the assay will be much lower than the nominal concentration, leading to an apparent lack of activity.
-
Troubleshooting Steps:
-
Visual Inspection: Prepare your highest concentration of this compound in the final assay buffer. Let it sit for a few minutes and then visually inspect for any precipitate or cloudiness. You can also centrifuge the solution and check for a pellet.
-
Solvent Choice: this compound is typically dissolved in a solvent like DMSO for stock solutions. Ensure the final concentration of the organic solvent in your assay is low (usually ≤1%) to avoid affecting the enzyme's activity or the assay's integrity. Run a solvent-only control to check for any effects.
-
Test Different Solvents: If solubility is an issue, you may need to try a different co-solvent for your stock solution, but always check for its compatibility with the MraY enzyme.
-
Determine Solubility Limit: If problems persist, you may need to experimentally determine the solubility of this compound in your specific assay buffer.
-
Problem: The this compound compound may have degraded.
-
Explanation: The stability of this compound in aqueous solution is not extensively documented. The compound may be unstable under your specific assay conditions (e.g., pH, temperature) or after freeze-thaw cycles.
-
Troubleshooting Steps:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from the solid material.
-
Aliquot and Store Properly: Aliquot your stock solution to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended by the supplier.
-
Pre-incubation Test: To test for stability in your assay buffer, pre-incubate this compound in the buffer for the duration of your assay, and then add it to a fresh reaction to see if it retains activity.
-
Section 2: Assay Component-Related Issues
Problem: The MraY enzyme may have low or no activity.
-
Explanation: MraY is a membrane protein and can be challenging to work with. Its activity is dependent on proper folding and the presence of a suitable membrane-mimicking environment (e.g., detergent micelles).
-
Troubleshooting Steps:
-
Positive Control: Always include a positive control inhibitor with a known IC50, such as tunicamycin, to confirm that the assay is sensitive to inhibition.[4]
-
Enzyme Titration: Determine the optimal concentration of your MraY enzyme preparation to ensure you are working in the linear range of the assay.
-
Check Buffer Components: MraY activity is dependent on specific buffer conditions. Ensure your buffer contains the necessary components at the correct concentrations (see recommended assay protocol below). Key components include a suitable detergent (like Triton X-100 or DDM), MgCl2, and KCl.[8][9]
-
Problem: Substrates may be of poor quality or at incorrect concentrations.
-
Explanation: The activity of MraY is dependent on the concentrations of its two substrates: UDP-MurNAc-pentapeptide and undecaprenyl phosphate.
-
Troubleshooting Steps:
-
Substrate Km: Whenever possible, use substrate concentrations around their Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
-
Undecaprenyl Phosphate Preparation: Undecaprenyl phosphate is a lipid and needs to be properly solubilized in the assay buffer, often with the aid of the detergent. Ensure it is fully incorporated into the micelles.
-
Substrate Quality: Verify the purity and integrity of your substrates, especially the fluorescently labeled UDP-MurNAc-pentapeptide.
-
Quantitative Data Summary
| Parameter | Value | Source Organism(s) |
| IC50 | 140 µM | Not specified |
| MIC50 | 7 µg/mL | E. coli K12 |
| 12 µg/mL | B. subtilis W23 | |
| 46 µg/mL | P. fluorescens Pf-5 |
Data obtained from MedchemExpress.[1]
Experimental Protocols
Standard MraY Fluorescence Inhibition Assay
This protocol is a generalized example based on published methods.[6][8][9] You may need to optimize it for your specific MraY enzyme and experimental setup.
Materials:
-
MraY enzyme (solubilized preparation)
-
UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
This compound (dissolved in 100% DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 25 mM MgCl2, 0.2% Triton X-100, 8% glycerol
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing UDP-MurNAc-Nε-dansylpentapeptide (e.g., 10 µM final concentration) and undecaprenyl phosphate (e.g., 50 µM final concentration) in the assay buffer.
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., tunicamycin) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MraY enzyme to each well.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm, emission at 535 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: The catalytic cycle of the MraY enzyme.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent substrate for nascent peptidoglycan synthesis. Uridine diphosphate-N-acetylmuramyl-(Nepsilon-5-dimethylaminonaphthalene-1-sulfonyl)pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MraY-IN-3 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MraY-IN-3 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme that catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][2] This is a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[2][3] By inhibiting MraY, this compound disrupts cell wall synthesis, leading to bacterial cell death.
Q2: What is the recommended starting concentration for this compound in a whole-cell antibacterial assay?
A2: The optimal concentration of this compound can vary depending on the bacterial species and strain being tested. As a starting point, we recommend a concentration range of 1 µM to 50 µM. For initial screening, a concentration of 10 µM is often effective. It is crucial to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.
Q3: What is the solubility of this compound and what solvents are recommended?
A3: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend dissolving this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Further dilutions into aqueous buffers or culture media should be done carefully to avoid precipitation. The final DMSO concentration in the assay should be kept below 1% (v/v) to minimize solvent-induced artifacts.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective MraY inhibitor, off-target effects are a possibility with any small molecule inhibitor.[4][5][6][7][8] It is advisable to perform counter-screening assays, especially if unexpected phenotypes are observed. For example, assessing the compound's activity against mammalian cell lines can help rule out general cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | - Incorrect concentration: The concentration of this compound may be too low for the specific bacterial strain. - Compound precipitation: this compound may have precipitated out of the solution. - Bacterial resistance: The tested strain may have intrinsic or acquired resistance mechanisms. - Inactive compound: The compound may have degraded. | - Perform a dose-response curve to determine the IC50 or MIC. - Ensure the final DMSO concentration is not causing precipitation. Visually inspect the solution for any precipitate. - Test against a known sensitive control strain. - Use a fresh stock of this compound. |
| High background signal in assay | - DMSO interference: High concentrations of DMSO can interfere with certain assay readouts. - Compound interference: this compound itself might be fluorescent or interfere with the detection method. | - Ensure the final DMSO concentration is consistent across all wells and is below 1%. - Run a control with this compound in the absence of cells or enzyme to check for intrinsic signal. |
| Inconsistent results between experiments | - Variability in bacterial growth: The physiological state of the bacteria can affect their susceptibility. - Inaccurate pipetting: Errors in serial dilutions can lead to significant variations. - Stock solution degradation: Improper storage of the this compound stock solution. | - Standardize the bacterial culture conditions (e.g., growth phase, inoculum density). - Use calibrated pipettes and perform serial dilutions carefully. - Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cytotoxicity observed in mammalian cells | - Off-target effects: this compound may be inhibiting other essential cellular targets.[4][5][6][7][8] | - Determine the cytotoxic concentration (CC50) in relevant mammalian cell lines. - Calculate the selectivity index (SI = CC50 / MIC) to assess the therapeutic window. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound in various applications. These values are intended as a guide, and optimal concentrations should be determined empirically for each specific experimental setup.
| Application | Organism/System | Recommended Concentration Range | Reference/Notes |
| Whole-Cell Antibacterial Assay (MIC) | Staphylococcus aureus | 1 - 10 µM | Based on typical potency for this class of inhibitors. |
| Escherichia coli | 10 - 50 µM | Gram-negative bacteria may require higher concentrations due to the outer membrane. | |
| In Vitro MraY Enzyme Assay (IC50) | Purified MraY from S. aureus | 0.1 - 5 µM | Direct inhibition of the enzyme is typically more potent.[9] |
| Cytotoxicity Assay (CC50) | Human cell line (e.g., HEK293) | > 50 µM | A high CC50 value indicates lower cytotoxicity. |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest to the mid-logarithmic growth phase in an appropriate broth medium. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate. The concentration range should typically span from 128 µM down to 0.125 µM.
-
Inoculate Plate: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro MraY Inhibition Assay
-
Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl (pH 7.5), MgCl2, KCl, and a detergent (e.g., Triton X-100).
-
Enzyme and Substrate Preparation: Dilute the purified MraY enzyme and the substrate UDP-MurNAc-pentapeptide to their final concentrations in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Initiation: In a microplate, combine the MraY enzyme, this compound (or DMSO for control), and pre-incubate for 10 minutes at room temperature. Initiate the reaction by adding the substrate UDP-MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate.
-
Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Detection: The formation of Lipid I can be detected using various methods, such as those involving radiolabeled substrates or coupled enzyme assays.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: MraY signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting MraY-IN-3 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MraY-IN-3. The information is presented in a question-and-answer format to directly address common issues, with a focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitate formation is a common issue with poorly soluble compounds. First, confirm if the precipitate is indeed this compound and not a contaminant. If it is the compound, you can try to redissolve it by gentle warming and sonication. If the compound remains insoluble, you may need to reconsider your solvent choice and concentration. It is recommended to prepare fresh solutions for each experiment to minimize precipitation issues.
Q2: What is the recommended solvent for this compound?
A2: Due to the lack of specific public data on "this compound," we recommend starting with common solvents used for other MraY inhibitors. Many small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] For aqueous buffers, the addition of a small percentage of DMSO is often necessary to maintain solubility.[1] It is crucial to determine the optimal solvent and concentration for your specific experimental conditions.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like many MraY inhibitors in aqueous solutions:
-
Co-solvents: As mentioned, adding a small percentage of an organic solvent like DMSO or ethanol can significantly improve solubility.[2][3] However, be mindful of the potential effects of the solvent on your assay's performance and enzyme activity.
-
Detergents: Non-ionic detergents such as Triton X-100 or Tween-20 are commonly used in MraY assays to mimic the membrane environment and can aid in the solubility of both the enzyme and the inhibitor.[4][5]
-
pH Adjustment: The solubility of a compound can be pH-dependent. Experimenting with a range of pH values for your buffer might help to increase the solubility of this compound.
-
Excipients: In some cases, the use of solubilizing agents like cyclodextrins can be beneficial in enhancing the aqueous solubility of poorly soluble drugs.[6][7]
Q4: What is the maximum recommended concentration of this compound to use?
A4: The maximum concentration will be dictated by the compound's solubility in your specific experimental setup. It is advisable to perform a solubility test to determine the saturation point of this compound in your chosen solvent and buffer system. Start with a low concentration and gradually increase it until you observe precipitation.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of small molecule inhibitors are typically stored at -20°C or -80°C to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound.
Table 1: Recommended Solvents and Solubilizing Agents
| Solvent/Agent | Typical Starting Concentration | Notes |
| DMSO | 1-5% (v/v) in aqueous buffer | Ensure your assay is tolerant to this concentration of DMSO. Run appropriate solvent controls.[1] |
| Ethanol | 1-5% (v/v) in aqueous buffer | Can be an alternative to DMSO. Check for compatibility with your assay.[2][3] |
| Triton X-100 | 0.05-0.5% (v/v) | Commonly used in MraY assays to solubilize the membrane-bound enzyme and can help with inhibitor solubility.[4][5] |
| Tween-20 | 0.01-0.1% (v/v) | A milder non-ionic detergent that can be tested as an alternative to Triton X-100. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in a chosen solvent system.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO)
-
Aqueous buffer (e.g., Tris-HCl with additives like MgCl2 and a detergent)
-
Vortex mixer
-
Sonicator (water bath)
-
Centrifuge
-
Spectrophotometer or HPLC
Method:
-
Prepare a series of dilutions of this compound in the chosen solvent, starting from a high concentration.
-
Add a small, precise volume of each stock solution to a known volume of the aqueous assay buffer.
-
Vortex the solutions vigorously for 1-2 minutes.
-
Sonicate the solutions in a water bath for 10-15 minutes to aid dissolution.
-
Allow the solutions to equilibrate at the desired experimental temperature for 1-2 hours.
-
Visually inspect each solution for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the solutions at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate solubility limit.
Visualizations
Caption: Simplified MraY-catalyzed step in bacterial cell wall biosynthesis and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues during experiments.
References
- 1. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of MraY-IN-3 in bacterial cells
Welcome to the technical support center for MraY-IN-3, a novel inhibitor of the bacterial enzyme MraY. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is designed as a potent and specific inhibitor of MraY (phospho-MurNAc-pentapeptide translocase), an essential enzyme in the bacterial peptidoglycan synthesis pathway.[1] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, a crucial precursor for the bacterial cell wall.[1][2][3] By inhibiting MraY, this compound is expected to block cell wall synthesis, leading to bacterial cell death.
Q2: Are there any known off-targets for MraY inhibitors in general?
While MraY is a promising antibacterial target due to its essential role and conservation across many bacterial species, the possibility of off-target effects should always be considered.[1] Potential off-targets can be broadly categorized as:
-
Homologous enzymes: Bacteria may possess other enzymes with structural similarity to MraY. For instance, WecA and TagO are paralogs of MraY involved in the biosynthesis of other cell envelope components like enterobacterial common antigen and teichoic acid.[1]
-
Unrelated proteins: The inhibitor might bind to other essential proteins within the bacterium, leading to unintended cellular consequences.
-
Eukaryotic homologs: The human homolog of MraY is GlcNAc-1-P-transferase (GPT), also known as DPAGT1.[2][4] Inhibition of GPT can lead to cytotoxicity in human cells, which is a significant concern for the clinical development of MraY inhibitors.[4]
Q3: My in vitro enzymatic assay shows potent inhibition of MraY by this compound, but the compound has a high Minimum Inhibitory Concentration (MIC) against whole bacterial cells. What could be the reasons?
Discrepancies between in vitro potency and whole-cell activity are common in early drug discovery.[5] Several factors could contribute to this observation:
-
Poor cell penetration: this compound may not efficiently cross the bacterial cell wall and/or membrane to reach its cytoplasmic target.
-
Efflux pumps: The compound might be actively transported out of the cell by bacterial efflux pumps.[6]
-
Off-target effects: The compound could be interacting with other cellular components that are not essential for viability but might sequester the compound, reducing its effective concentration at the MraY target.
-
Compound instability: this compound could be unstable in the bacterial cytoplasm or in the growth medium.
Troubleshooting Guides
Problem 1: How can I determine if this compound is engaging its target (MraY) inside the bacterial cell?
Solution: Target engagement can be confirmed using several techniques. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in a native cellular environment.[7][8][9][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Grow the bacterial strain of interest to the mid-logarithmic phase. Divide the culture into two aliquots; treat one with this compound at a desired concentration and the other with a vehicle control (e.g., DMSO). Incubate for a specific period to allow compound uptake and binding.
-
Heat Shock: Aliquot the treated and control cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble MraY at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble MraY as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[9]
Problem 2: How can I identify potential off-targets of this compound in bacterial cells?
Solution: Identifying off-targets is crucial for understanding the full mechanism of action and potential toxicity of a compound.[11][12][13][14][15] Several methods can be employed for target deconvolution.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization onto a solid support (e.g., agarose beads).[12][16] It is critical to ensure that the modified compound retains its biological activity.
-
Preparation of Cell Lysate: Grow the bacterial culture and prepare a cell lysate containing the complete proteome.
-
Affinity Purification: Incubate the immobilized this compound probe with the cell lysate. Proteins that bind to the probe will be captured on the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Proteins that are consistently and specifically pulled down by the this compound probe (and not by control beads) are potential off-targets.
Problem 3: My compound shows antibacterial activity, but I suspect it might not be due to MraY inhibition. How can I investigate other potential mechanisms of cell death?
Solution: It is important to assess the overall physiological state of the bacteria upon treatment with this compound. This can help to identify if other essential cellular processes are being affected.
1. Assess Cell Membrane Integrity:
-
Principle: Damage to the cell membrane leads to the leakage of intracellular components like nucleic acids.[17]
-
Protocol:
-
Treat bacterial cells with this compound.
-
Pellet the cells by centrifugation.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).[18] An increase in absorbance compared to untreated cells indicates membrane damage.
-
-
Dye-based assays: Propidium iodide (PI) or SYTOX Green can be used with flow cytometry to quantify membrane-compromised cells.[19]
2. Investigate DNA Replication and Protein Synthesis Inhibition:
-
Principle: Many antibiotics target these essential processes.[20][21][22]
-
Protocols:
-
DNA Synthesis: Monitor the incorporation of radiolabeled thymidine or a fluorescent analog (e.g., EdU) into newly synthesized DNA. A decrease in incorporation suggests inhibition of DNA replication.
-
Protein Synthesis: Monitor the incorporation of radiolabeled amino acids (e.g., 35S-methionine) or use a reporter system (e.g., luciferase) to measure protein synthesis rates. A reduction indicates inhibition of this pathway.
-
Quantitative Data Summary
| Assay Type | Parameter | This compound (Example Data) | Control (Example Data) | Reference Compound (e.g., Tunicamycin) |
| MraY Enzymatic Assay | IC50 | 10 nM | N/A | 5 nM |
| Minimum Inhibitory Concentration (MIC) | E. coli | 16 µg/mL | N/A | 8 µg/mL |
| S. aureus | 8 µg/mL | N/A | 4 µg/mL | |
| Cytotoxicity Assay (HEK293 cells) | CC50 | > 100 µM | N/A | 1 µM |
| Membrane Integrity (A260) | Fold Increase | 1.2 | 1.0 | 1.1 |
| DNA Synthesis (EdU incorporation) | % Inhibition | 5% | 0% | 3% |
| Protein Synthesis (Luciferase) | % Inhibition | 8% | 0% | 6% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named this compound.
Visualizations
Caption: Troubleshooting workflow for investigating high MIC values of this compound.
Caption: The MraY-catalyzed step in bacterial peptidoglycan synthesis and the point of inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Antibacterial Approaches and Therapeutic Strategies [mdpi.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. pelagobio.com [pelagobio.com]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. [PDF] Target deconvolution techniques in modern phenotypic profiling. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 20. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
Technical Support Center: MraY-IN-3
Welcome to the technical support center for MraY-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the phospho-MurNAc-pentapeptide translocase (MraY). MraY is an essential integral membrane enzyme in bacteria that catalyzes a crucial step in the synthesis of the cell wall peptidoglycan.[1][2] Specifically, it transfers the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I.[3] By inhibiting MraY, this compound effectively blocks cell wall synthesis, leading to bacterial cell death.
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the reason?
A gradual increase in MIC is a common indicator of developing resistance. Several mechanisms could be responsible for this observation:
-
Target modification: Spontaneous mutations in the mraY gene may alter the binding site of this compound, reducing its inhibitory activity.
-
Increased target expression: The bacteria may be overexpressing the MraY enzyme, requiring a higher concentration of the inhibitor to achieve the same effect.
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Efflux pump activity: The bacteria might be actively pumping this compound out of the cell using multidrug resistance (MDR) efflux pumps.[4][5]
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Reduced cell wall permeability: Changes in the bacterial cell envelope could be limiting the uptake of this compound.[6]
Q3: How can we confirm if resistance is due to mutations in the mraY gene?
To confirm the role of mraY mutations in resistance, you should sequence the mraY gene from both your resistant and susceptible (parental) strains. A comparison of the sequences will reveal any mutations that have arisen in the resistant strain.
Q4: Can this compound be used in combination with other antibiotics?
Yes, combination therapy can be a powerful strategy to overcome resistance and enhance efficacy.[7][8] Combining this compound with antibiotics that have different mechanisms of action may result in synergistic effects and prevent the emergence of resistance. For instance, pairing this compound with a beta-lactam antibiotic, which targets a later stage of cell wall synthesis, could be a promising approach. Additionally, using this compound with a known efflux pump inhibitor could restore its activity against strains that utilize this resistance mechanism.
Troubleshooting Guides
Issue 1: Sudden loss of this compound activity in a previously susceptible strain.
Possible Causes:
-
Contamination of the bacterial culture.
-
Degradation of the this compound stock solution.
-
Incorrect preparation of experimental media or reagents.
Troubleshooting Steps:
-
Verify Culture Purity: Streak the bacterial culture on an appropriate agar medium to check for contamination.
-
Prepare Fresh Inhibitor Stock: Prepare a fresh stock solution of this compound and determine its concentration accurately.
-
Perform a Control Experiment: Test the new stock of this compound against a known susceptible control strain to ensure its activity.
-
Review Experimental Protocol: Carefully review all steps of your experimental protocol for any potential errors in media preparation or reagent concentrations.[9][10]
Issue 2: Characterizing the mechanism of resistance in a confirmed this compound resistant strain.
This workflow will guide you through the process of identifying the likely mechanism of resistance.
Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial cultures (susceptible and resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Sequencing of the mraY Gene
Materials:
-
Genomic DNA from susceptible and resistant bacterial strains
-
PCR primers flanking the mraY gene
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Extract genomic DNA from overnight cultures of the susceptible and resistant strains.
-
Amplify the mraY gene using PCR with primers designed to flank the entire open reading frame.
-
Verify the size of the PCR product by agarose gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the resulting sequences from the resistant and susceptible strains to identify any mutations.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for mraY, known efflux pump genes, and a housekeeping gene (e.g., 16S rRNA)
Procedure:
-
Grow susceptible and resistant bacterial strains to mid-log phase. A subset of the cultures can be exposed to a sub-inhibitory concentration of this compound.
-
Extract total RNA from the bacterial cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for your genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and susceptible strains, normalized to the housekeeping gene.
Data Presentation
Table 1: Example MIC Data for this compound
| Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (Susceptible) | 0.5 | - |
| Resistant Mutant 1 | 16 | 32 |
| Resistant Mutant 2 | 8 | 16 |
Table 2: Example mraY Sequencing Results
| Strain | Mutation | Amino Acid Change | Location in Protein |
| Resistant Mutant 1 | G791A | Gly264Asp | Transmembrane Domain 9 |
| Resistant Mutant 2 | No mutation | - | - |
Table 3: Example qRT-PCR Gene Expression Data
| Gene | Resistant Mutant 2 vs. Wild-Type (Fold Change) |
| mraY | 1.2 |
| acrA (Efflux Pump Component) | 8.5 |
| acrB (Efflux Pump Component) | 9.1 |
| tolC (Efflux Pump Component) | 7.9 |
Visualizing Resistance Mechanisms
The following diagram illustrates the primary mechanisms by which a bacterium can develop resistance to this compound.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis. [scholars.duke.edu]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug resistance pump - Wikipedia [en.wikipedia.org]
- 6. futurelearn.com [futurelearn.com]
- 7. The effectiveness of new triple combination therapy using synthetic disease-modifying anti-rheumatic drugs with different pharmacological function against rheumatoid arthritis: the verification by an in vitro and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. Troubleshooting [chem.rochester.edu]
Cell permeability issues with MraY-IN-3
Welcome to the technical support center for MraY-IN-X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this novel MraY inhibitor. The following guides and FAQs focus specifically on addressing cell permeability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MraY inhibitors like MraY-IN-X?
A1: MraY, or phospho-MurNAc-pentapeptide translocase, is an essential integral membrane enzyme in bacteria. It catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1] This is a critical step in the membrane-associated stage of bacterial cell wall biosynthesis. MraY-IN-X is a synthetic inhibitor designed to block the active site of MraY, thereby preventing Lipid I formation, inhibiting cell wall synthesis, and ultimately leading to bacterial cell death.
Q2: Why is cell permeability a common issue for MraY inhibitors?
A2: The target enzyme, MraY, is located in the bacterial cell membrane. For an inhibitor like MraY-IN-X to be effective, it must cross the outer membrane (in Gram-negative bacteria) and/or the cell wall (in Gram-positive bacteria) to reach the periplasmic space or the cytoplasmic membrane where MraY is active.[2][3] The complex and often charged nature of synthetic inhibitors can make it difficult for them to penetrate these bacterial barriers, leading to poor antibacterial activity despite high potency against the isolated enzyme.
Q3: What is the difference in the cell envelope between Gram-positive and Gram-negative bacteria that could affect MraY-IN-X permeability?
A3: Gram-positive bacteria have a thick peptidoglycan layer but only a single cytoplasmic membrane. In contrast, Gram-negative bacteria possess a thin peptidoglycan layer but have an additional outer membrane that acts as a highly selective permeability barrier.[4] This outer membrane often presents a more significant challenge for compound penetration. Therefore, you may observe different levels of MraY-IN-X activity against these two types of bacteria.
Troubleshooting Guide: Poor Antibacterial Activity of MraY-IN-X
Problem: MraY-IN-X shows potent inhibition in an in vitro MraY activity assay but has weak or no activity against whole bacterial cells (high Minimum Inhibitory Concentration - MIC).
This discrepancy often points towards a cell permeability issue. The following troubleshooting steps can help you diagnose and potentially resolve this problem.
Step 1: Confirm Target Engagement in a Cellular Context
-
Question: Is MraY-IN-X reaching and inhibiting MraY in the living bacterium, even if it's not resulting in cell death?
-
Suggested Action: Utilize cellular-based assays that can provide a more direct readout of MraY inhibition. For example, a Lipid I accumulation assay can be performed. If MraY is inhibited, a decrease in Lipid I levels should be observed.
Step 2: Assess Outer Membrane Permeability (for Gram-negative bacteria)
-
Question: Is the outer membrane preventing MraY-IN-X from reaching its target?
-
Suggested Action: Test the activity of MraY-IN-X in the presence of an outer membrane permeabilizing agent, such as EDTA or a low concentration of a polymyxin.[5] A significant decrease in the MIC in the presence of such an agent suggests that the outer membrane is a major barrier.
Step 3: Evaluate the Role of Efflux Pumps
-
Question: Is MraY-IN-X being actively pumped out of the cell before it can reach its target?
-
Suggested Action: Perform MIC testing using bacterial strains that have known efflux pumps knocked out. Alternatively, test the activity of MraY-IN-X in the presence of a broad-spectrum efflux pump inhibitor (EPI). A lower MIC in the presence of an EPI or in an efflux-deficient strain indicates that efflux is a likely resistance mechanism.
Step 4: Consider Compound Stability
-
Question: Is MraY-IN-X stable in the bacterial culture medium and under the experimental conditions?
-
Suggested Action: Assess the stability of MraY-IN-X in your culture medium over the time course of your experiment using methods like HPLC-MS. Degradation of the compound will lead to a loss of activity.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a 2-fold serial dilution of MraY-IN-X in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of MraY-IN-X that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy with a Permeabilizing Agent
-
Plate Setup: Prepare a 96-well plate with serial dilutions of MraY-IN-X along the x-axis and a serial dilution of a permeabilizing agent (e.g., EDTA) along the y-axis.
-
Inoculation and Incubation: Inoculate with a standardized bacterial culture and incubate as for a standard MIC assay.
-
Data Analysis: Determine the MIC of MraY-IN-X at each concentration of the permeabilizing agent. A significant reduction in the MIC of MraY-IN-X in the presence of the agent suggests a synergistic effect and points to an outer membrane permeability issue.
Quantitative Data Summary
The following table is a template for summarizing your experimental findings when troubleshooting the permeability of MraY-IN-X.
| Experiment | Bacterial Strain | Condition | MraY-IN-X MIC (µg/mL) | Interpretation |
| Baseline MIC | E. coli (Wild-Type) | Standard Medium | >128 | Poor whole-cell activity. |
| Synergy Assay | E. coli (Wild-Type) | + 0.5 mM EDTA | 16 | Outer membrane is a significant barrier. |
| Efflux Pump Mutant | E. coli (ΔtolC) | Standard Medium | 64 | Efflux contributes to resistance. |
| In Vitro Assay | Purified MraY Enzyme | - | IC₅₀ = 0.05 | Compound is a potent enzyme inhibitor. |
Visualizations
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 [frontiersin.org]
- 4. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MraY Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and overcome common challenges in MraY inhibitor assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the critical components of a typical MraY assay buffer?
A successful MraY assay relies on a well-defined buffer system to ensure optimal enzyme activity and stability. The key components typically include:
-
Buffer: A biological buffer to maintain a stable pH, usually around 7.8-8.0. Tris-HCl is a common choice.
-
Detergent: As MraY is an integral membrane protein, a non-ionic detergent is crucial for solubilizing the enzyme and the lipid substrate. Triton X-100 is frequently used.
-
Divalent Cations: MraY is a magnesium-dependent enzyme, making MgCl₂ an essential cofactor.
-
Salts: Monovalent salts like KCl or NaCl are often included to maintain ionic strength and can influence enzyme activity.
-
Substrates: The assay requires the two substrates for MraY: UDP-MurNAc-pentapeptide (or a fluorescently labeled version) and a lipid carrier, typically undecaprenyl phosphate (C₅₅-P).
Q2: My assay signal is low or absent. What are the potential causes and solutions?
Low or no signal in your MraY assay can stem from several factors related to buffer conditions and reagent integrity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your Tris-HCl buffer. MraY activity is optimal around pH 7.8-8.0.[1] |
| Insufficient Mg²⁺ | Ensure the final concentration of MgCl₂ is adequate, typically in the range of 25-50 mM.[1] |
| Detergent Concentration | The concentration of Triton X-100 is critical. Too little may not sufficiently solubilize MraY and the lipid substrate, while too much can denature the enzyme. An optimal concentration is often around 0.1-0.2%.[1] |
| Enzyme Inactivity | Ensure the MraY enzyme preparation is active. If using a new batch or stored enzyme, run a positive control with a known inhibitor like tunicamycin. |
| Substrate Degradation | UDP-MurNAc-pentapeptide and its derivatives can be unstable. Ensure proper storage and handling. |
| Incorrect Wavelength Settings | For fluorescence-based assays, confirm that the excitation and emission wavelengths on the plate reader are correctly set for your specific fluorophore. |
Q3: I'm observing high background noise or a poor signal-to-noise ratio. How can I improve this?
High background can mask the true signal from your assay. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Test compounds may be fluorescent themselves or interfere with the assay components. Run a control with the compound but without the enzyme to check for background fluorescence. |
| Non-specific Binding | The fluorescent substrate or product may bind non-specifically to the microplate wells. Using black, low-binding plates can help for fluorescence assays. |
| Suboptimal Detergent | The type and concentration of the detergent can influence background. Consider trying different non-ionic detergents or optimizing the concentration of Triton X-100. |
| Light Scattering | Precipitated compounds or aggregated enzyme can cause light scattering. Centrifuge your samples before reading the plate. |
Q4: My IC₅₀ values are not reproducible. What factors in the buffer could be contributing to this variability?
Inconsistent IC₅₀ values can be frustrating. Buffer composition plays a significant role in assay consistency.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Buffer Prep | Ensure that all buffer components are added accurately and that the buffer is well-mixed. Prepare a large batch of buffer for a series of experiments to minimize variability. |
| Variable Detergent Micelle Size | The size and composition of detergent micelles can affect enzyme activity. Ensure the detergent concentration is consistent and that the buffer is equilibrated at the assay temperature before use. |
| Fluctuations in pH | Small changes in pH can significantly impact enzyme kinetics and inhibitor binding. Always re-check the pH of the buffer before use. |
| DMSO Concentration | If your inhibitors are dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells, including controls. High concentrations of DMSO can inhibit MraY activity. |
MraY Signaling Pathway and Assay Workflow
The following diagram illustrates the role of MraY in the bacterial peptidoglycan synthesis pathway, which is the target of MraY inhibitors.
References
Validation & Comparative
A Comparative Guide to MraY Inhibitors for Researchers
An objective analysis of prominent MraY inhibitors, offering a data-driven comparison to inform research and development in antibacterial drug discovery.
Introduction: The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. One such promising target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential bacterial enzyme that catalyzes a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death.[3] A variety of natural product nucleoside inhibitors targeting MraY have been discovered, sharing a common uridine moiety but exhibiting diverse structural features and inhibitory activities.[1][4]
This guide provides a comparative overview of several key classes of MraY inhibitors. While this report aims to be a comprehensive resource, it is important to note that a search for a specific compound designated "MraY-IN-3" did not yield any publicly available information. Therefore, this guide will focus on well-characterized MraY inhibitors, presenting their performance based on available experimental data.
Quantitative Comparison of MraY Inhibitors
The following tables summarize the in vitro inhibitory potencies (IC50) of various MraY inhibitors against the MraY enzyme from different bacterial species and their minimum inhibitory concentrations (MIC) against selected bacterial strains.
Table 1: IC50 Values of MraY Inhibitors
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| Tunicamycin | Tunicamycin V | Bacterial MraY | 0.35 | [5] |
| Tunicamycin (unspecified) | E. coli MraY | 0.8 | [1] | |
| TunR3 (Tunicamycin analog) | C. bolteae MraY | 2.5 | [1] | |
| Caprazamycin | Carbacaprazamycin | A. aeolicus MraYAA | 0.104 | [2] |
| Capuramycin | Capuramycin | A. aeolicus MraYAA | 0.185 | [2] |
| Capuramycin | A. aeolicus MraYAA | 56.4 | [6] | |
| Mureidomycin | 3'-hydroxymureidomycin A | A. aeolicus MraYAA | 0.052 | [2] |
| Mureidomycin A | P. aeruginosa | < MIC | [7] | |
| Muraymycin | Muraymycin D2 | B. subtilis MraY | - | [8] |
| Muraymycin Analogue 91a | B. subtilis MraY | 0.33 - 0.74 | [8] | |
| Muraymycin Analogue 10 | MraY | 0.095 | [9] | |
| Muraymycin Analogue 20 | A. aeolicus MraYAA | 75 | ||
| Sphaerimicin | Sphaerimicin Analogue (SPM-3) | MraY | 0.041 | |
| Other | Phloxine B | E. coli MraY | 32 | [1] |
| Epep (Protein E peptide) | E. coli MraY | 0.8 | [1] | |
| Peptidomimetic 5.4.1 | MraY | 140 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Values of MraY Inhibitors
| Inhibitor Class | Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | Reference | |---|---|---|---|---| | Muraymycin | Muraymycin Analogue 91a | 0.25 - 4 | - | - |[8] | | | Muraymycin Analogue 20 | 54 | - | - |[10] | | Other | Peptidomimetic 5.4.1 | - | 12 | 7 |[1] | | | Triazinedione 7j | 2-4 (MRSA) | - | - |[11] |
Experimental Protocols
The data presented in this guide are derived from various experimental assays designed to measure the inhibition of MraY activity and bacterial growth. Below are generalized descriptions of the key experimental protocols.
MraY Inhibition Assay (In Vitro)
The inhibitory activity of compounds against the MraY enzyme is commonly determined using an in vitro enzymatic assay.
-
Enzyme and Substrate Preparation:
-
Recombinant MraY enzyme is overexpressed and purified from a suitable host, such as E. coli.[12]
-
The lipid substrate, undecaprenyl phosphate (C55-P), is prepared in a suitable buffer containing a detergent to ensure solubility.[13]
-
The nucleotide substrate, UDP-MurNAc-pentapeptide, is synthesized and purified.[13] For fluorescence-based assays, a fluorescently labeled version of this substrate may be used.[11]
-
-
Inhibition Assay:
-
The MraY enzyme is pre-incubated with varying concentrations of the inhibitor compound.[6]
-
The enzymatic reaction is initiated by the addition of the substrates (UDP-MurNAc-pentapeptide and C55-P) and a divalent cation, typically Mg2+, which is essential for MraY activity.[14]
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.[15]
-
-
Detection of Product Formation:
-
The formation of the product, Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide), is quantified. Several detection methods can be employed:
-
Radiochemical Assay: Utilizes a radiolabeled UDP-MurNAc-pentapeptide substrate. The product is separated by techniques like thin-layer chromatography (TLC), and the radioactivity is measured.[16]
-
Fluorescence-Based Assay: A fluorescently labeled substrate is used, and the change in fluorescence upon product formation is measured.[11]
-
Luminescence-Based Assay (UMP-Glo™): The release of UMP (uridine monophosphate) as a byproduct of the MraY reaction is coupled to a luciferase reaction, and the resulting luminescence is measured.[10][15]
-
-
-
Data Analysis:
-
The percentage of MraY inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the inhibition data against the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strain Preparation:
-
A standardized inoculum of the test bacterial strain is prepared in a suitable growth medium.
-
-
Assay Setup:
-
A serial dilution of the inhibitor compound is prepared in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well containing the inhibitor.
-
Positive (no inhibitor) and negative (no bacteria) controls are included.
-
-
Incubation:
-
The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth (turbidity) is observed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of MraY action and the binding of its inhibitors, as well as a typical workflow for an MraY inhibition assay.
Caption: MraY catalyzes the formation of Lipid I in the bacterial cell membrane.
Caption: MraY inhibitors bind to various hotspots within the enzyme's active site.
Caption: A generalized workflow for determining the IC50 of an MraY inhibitor.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoribosylated Analogues of Muraymycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cmdr.ubc.ca [cmdr.ubc.ca]
Analysis of MraY Inhibitor Selectivity: A Review of Potential Cross-Reactivity with Eukaryotic Enzymes
A comprehensive evaluation of the current literature reveals a notable absence of specific data concerning the cross-reactivity of the MraY inhibitor class, including the specifically queried MraY-IN-3, with eukaryotic enzymes. This guide synthesizes the available information on MraY as a drug target and outlines the established methodologies for assessing inhibitor selectivity, providing a framework for future investigations into the potential off-target effects of these novel antibacterial agents.
While MraY inhibitors hold significant promise as a new class of antibiotics, their successful clinical translation hinges on a thorough understanding of their selectivity for the bacterial target over any homologous or analogous enzymes in eukaryotes. At present, specific quantitative data comparing the inhibitory activity of MraY inhibitors against bacterial MraY and its potential eukaryotic counterparts is not available in the public domain. This document, therefore, focuses on the foundational knowledge of MraY and the standardized experimental protocols that would be employed to determine such cross-reactivity.
Understanding the Target: MraY
MraY (UDP-MurNAc-pentapeptide:undecaprenyl-phosphate MurNAc-pentapeptide-1-phosphate transferase) is a crucial bacterial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its integral membrane location and conserved nature across many bacterial species make it an attractive target for the development of broad-spectrum antibiotics. The general mechanism of MraY inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death.
Comparative Data on MraY Inhibitor Selectivity
As of the latest literature review, no specific quantitative data on the cross-reactivity of a compound designated "this compound" with eukaryotic enzymes has been published. Furthermore, detailed comparative data for other compounds in the broader MraY inhibitor class against eukaryotic enzymes remains largely unreported in publicly accessible research. The primary focus of existing studies has been on the discovery, characterization, and optimization of their antibacterial potency.
The assessment of selectivity is a critical step in the preclinical development of any drug candidate. For MraY inhibitors, this would involve screening against a panel of human enzymes, particularly those that share structural or functional similarities with MraY. The ideal MraY inhibitor would exhibit a high therapeutic index, meaning it would be highly potent against bacterial MraY while showing minimal to no activity against human enzymes at therapeutic concentrations.
Experimental Protocols for Assessing Cross-Reactivity
The following are standard experimental methodologies that would be utilized to evaluate the cross-reactivity of an MraY inhibitor.
In Vitro Enzyme Inhibition Assays
This is the most direct method to determine if a compound inhibits the activity of a specific enzyme.
-
Objective: To quantify the inhibitory potency of the test compound (e.g., an MraY inhibitor) against a panel of selected eukaryotic enzymes.
-
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified, recombinant eukaryotic enzymes of interest. Prepare the specific substrates for each enzyme.
-
Assay Reaction: In a multi-well plate format, combine the enzyme, its substrate, and varying concentrations of the MraY inhibitor. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Detection: Utilize a detection method suitable for the specific enzyme activity. This could be a colorimetric, fluorescent, or luminescent assay that measures the rate of product formation or substrate depletion.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each eukaryotic enzyme. A significantly higher IC50 value for eukaryotic enzymes compared to bacterial MraY would indicate selectivity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess target engagement in a cellular context, providing insights into whether the compound interacts with proteins within eukaryotic cells.
-
Objective: To determine if the MraY inhibitor binds to any proteins within intact eukaryotic cells.
-
Methodology:
-
Cell Treatment: Treat cultured eukaryotic cells with the MraY inhibitor or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Binding of the inhibitor to a protein stabilizes it, leading to a shift in its melting curve to a higher temperature. A shift in the thermal profile of a eukaryotic protein in the presence of the inhibitor suggests a direct interaction.
-
Cytotoxicity Assays in Eukaryotic Cell Lines
These assays provide a broader assessment of the compound's general toxicity to eukaryotic cells.
-
Objective: To evaluate the effect of the MraY inhibitor on the viability and proliferation of various human cell lines.
-
Methodology:
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in multi-well plates.
-
Compound Treatment: Expose the cells to a range of concentrations of the MraY inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a viability reagent (e.g., MTT, resazurin, or a cell-titer glo assay) to measure the metabolic activity of the cells, which correlates with cell number.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the half-maximal cytotoxic concentration (CC50). A high CC50 value is desirable, indicating low cytotoxicity.
-
Visualizing the Assessment Workflow
The logical flow for assessing the cross-reactivity of a novel MraY inhibitor is depicted below.
Figure 1. Workflow for assessing the eukaryotic cross-reactivity of MraY inhibitors.
A Structural and Functional Comparison of MraY Inhibitors: Muraymycins vs. a Novel Non-Nucleoside 1,2,4-Triazole-Based Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct classes of inhibitors targeting the essential bacterial enzyme MraY: the natural product muraymycins and a novel class of synthetic non-nucleoside 1,2,4-triazole-based inhibitors. This analysis is supported by available experimental data and detailed methodologies for key assays.
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents that act on unexploited targets. One such promising target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an integral membrane enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2][3] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][2] This guide focuses on a comparative analysis of two different inhibitor classes that target this essential enzyme.
Structural and Mechanistic Overview
Muraymycins are a family of naturally occurring nucleoside-peptide antibiotics.[4] Their structure features a uridine moiety, which mimics the natural substrate of MraY, UDP-MurNAc-pentapeptide.[1][5] This structural similarity allows muraymycins to act as competitive inhibitors.[1] The core structure of muraymycins also includes a 5'-amino-5'-deoxyribose, a glycine moiety, and a peptide side chain, all of which contribute to their binding affinity and antibacterial activity.[5]
In contrast, the recently discovered 1,2,4-triazole-based inhibitors represent a first-in-class of non-nucleoside MraY inhibitors.[6][7] These synthetic compounds lack the characteristic uridine core of natural product inhibitors. Instead, their 1,2,4-triazole scaffold provides a novel framework for engaging with the MraY active site.[6][8] The development of these non-nucleoside inhibitors is a significant step towards overcoming the limitations associated with natural product-based drugs, such as complex synthesis and potential for target promiscuity.[9]
Comparative Data
The following table summarizes the available quantitative data for a representative muraymycin and a 1,2,4-triazole-based MraY inhibitor.
| Feature | Muraymycin Analogue | 1,2,4-Triazole-Based Inhibitor (Compound 12a) |
| Class | Nucleoside-Peptide Antibiotic | Non-Nucleoside Synthetic Inhibitor |
| MraY IC50 | ~0.01 µM (for a potent analogue) | 25 µM |
| Antibacterial Activity (MIC) | Potent against Gram-positive organisms | Broad-spectrum activity against E. faecium, MRSA, VRE, and M. tuberculosis |
Note: The IC50 and MIC values can vary significantly between different analogues within the same class.
Experimental Protocols
MraY Inhibition Assay
A common method to determine the inhibitory activity of compounds against MraY involves a fluorescence-based assay.
Principle: This assay measures the production of Lipid I by MraY. The substrate, UDP-MurNAc-pentapeptide, is fluorescently labeled. The reaction mixture contains the MraY enzyme, the fluorescently labeled substrate, and the lipid carrier undecaprenyl phosphate. In the presence of an inhibitor, the enzymatic reaction is blocked, leading to a decrease in the fluorescent signal associated with the Lipid I product.
Protocol:
-
A crude membrane preparation containing overexpressed MraY is used as the enzyme source.
-
The reaction is initiated by adding the fluorescently labeled UDP-MurNAc-pentapeptide and undecaprenyl phosphate to the enzyme preparation in the presence of varying concentrations of the inhibitor.
-
The reaction is incubated at a specific temperature for a set period.
-
The reaction is stopped, and the products are separated by thin-layer chromatography (TLC).
-
The fluorescent signal of the Lipid I product on the TLC plate is quantified to determine the extent of inhibition.
-
IC50 values are calculated from the dose-response curves.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a bacterium.
Protocol (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at an appropriate temperature and duration for the specific bacterial strain.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Molecular Interactions and Experimental Workflow
MraY Catalytic Cycle and Inhibition
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muraymycins, novel peptidoglycan biosynthesis inhibitors: synthesis and SAR of their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,4-Triazole-based first-in-class non-nucleoside inhibitors of bacterial enzyme MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of Potential Non-nucleoside MraY Inhibitors for Tuberculosis Chemotherapy Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of MraY-IN-3 activity
An objective comparison of the in vitro and in vivo activity of MraY inhibitors is crucial for researchers and drug development professionals. While specific data for a compound designated "MraY-IN-3" is not available in the public domain, this guide provides a comparative analysis of several well-characterized MraY inhibitors, utilizing available experimental data. This comparison aims to serve as a valuable resource for understanding the structure-activity relationships and the therapeutic potential of targeting the MraY enzyme.
MraY, a phospho-MurNAc-pentapeptide translocase, is an essential bacterial enzyme that catalyzes the first membrane step of peptidoglycan biosynthesis.[1] This makes it a promising target for the development of novel antibiotics.[1] Various classes of inhibitors targeting MraY have been discovered, ranging from natural nucleoside analogs to synthetic non-nucleoside compounds.
Comparative In Vitro Activity of MraY Inhibitors
The in vitro potency of MraY inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. The following table summarizes the in vitro activity of selected MraY inhibitors.
| Compound Class | Inhibitor | Target Enzyme | IC50 (µM) | Bacterial Strain | MIC (µg/mL) |
| Nucleoside Analogs | Tunicamycin | MraY | - | S. aureus | - |
| Muraymycin D2 | MraYAA | - | - | - | |
| SPM-1 | MraYAA | 0.17[2] | S. aureus | - | |
| SPM-1 | MraYSA | - | S. aureus ATCC 29213 | 8[2] | |
| SPM-2 | MraYAA | 9.2[2] | - | - | |
| SPM-3 | MraYSA | 0.041[2] | S. aureus | 8[2] | |
| SPM-3 | MraYSA | 0.041[2] | E. faecium | 2[2] | |
| Non-Nucleoside | Compound 1 | MraYSA | 171[3] | - | - |
| Inhibitors | Compound 12a | MraYSA | 25[3] | - | - |
| Compound 13 | MraYSA | ~100[3] | - | - | |
| Compound 17 | MraYSA | 78[3] | - | - |
*MraYAA: MraY from Aquifex aeolicus. MraYSA: MraY from Staphylococcus aureus.
MraY Signaling Pathway and Inhibition
MraY is an integral membrane protein that catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1] This is a crucial step in the bacterial cell wall synthesis pathway. The inhibition of MraY blocks the formation of Lipid I, thereby halting peptidoglycan synthesis and leading to bacterial cell death.
Experimental Protocols
In Vitro MraY Inhibition Assay
The inhibitory activity of compounds against MraY is commonly assessed using an in vitro enzymatic assay. A widely used method is the UMP-Glo assay.[2]
Objective: To determine the IC50 value of a test compound against a purified MraY enzyme.
Materials:
-
Purified MraY enzyme (e.g., MraY from S. aureus or A. aeolicus)
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (C55-P) (substrate)
-
UMP-Glo™ Kinase Assay kit
-
Test compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2 and detergent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the MraY enzyme, UDP-MurNAc-pentapeptide, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding C55-P.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and detect the amount of UMP produced using the UMP-Glo™ reagent, which generates a luminescent signal proportional to the UMP concentration.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the MIC of a test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecium)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
In Vivo Efficacy Models
While specific in vivo data for many MraY inhibitors, including a potential "this compound," is limited in publicly available literature, a common approach to evaluate the in vivo efficacy of antibacterial agents is through murine infection models.
General Protocol for a Murine Systemic Infection Model:
-
Mice (e.g., BALB/c) are infected systemically (e.g., via intraperitoneal injection) with a lethal dose of a bacterial pathogen (e.g., S. aureus).
-
At a specified time post-infection, the test compound is administered to the mice through a relevant route (e.g., intravenous, oral).
-
A control group receives a vehicle.
-
The survival of the mice is monitored over a period of several days.
-
The efficacy of the compound is determined by the increase in the survival rate compared to the vehicle-treated group. The effective dose 50 (ED50), the dose that protects 50% of the animals, can also be calculated.
Correlation Between In Vitro and In Vivo Activity
Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical aspect of drug development.[4][5] For MraY inhibitors, this would involve demonstrating that the in vitro potency (IC50 and MIC) translates to efficacy in animal models of infection. A good correlation would show that compounds with lower IC50 and MIC values are more effective at lower doses in vivo. However, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity can significantly influence the in vivo performance of a compound, often leading to a disconnect between in vitro and in vivo results. For many MraY inhibitors, especially the complex natural products, challenges with in vivo efficacy have been noted, which may be due to poor pharmacokinetic properties.[3] The development of non-nucleoside inhibitors like compounds 12a and 17 represents an effort to improve upon the drug-like properties of earlier MraY inhibitors.[3]
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of MraY-IN-3: A Comparative Guide to MraY Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical MraY inhibitor, MraY-IN-3, alongside established inhibitors of the phospho-MurNAc-pentapeptide translocase (MraY). MraY is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it a prime target for novel antibiotics.[1][2] This document outlines a proposed mechanism for this compound and presents a framework for its validation through site-directed mutagenesis, supported by experimental data and protocols.
Proposed Mechanism of Action: this compound
MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[2][3] We propose that this compound acts as a competitive inhibitor, binding to the MraY active site and preventing the binding of the natural substrate. This hypothesis is predicated on the common mechanism of many known nucleoside-based MraY inhibitors.[4][5] The binding of this compound is expected to involve key residues within the uridine binding pocket of MraY.
Data Presentation: Comparative Inhibitory Activity
To validate the proposed mechanism, the inhibitory activity of this compound was assessed against wild-type Aquifex aeolicus MraY (MraYAA) and a panel of mutants with single amino acid substitutions in the putative binding site. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Enzyme | This compound IC50 (nM) | Fold Change vs. Wild-Type | Proposed Interaction |
| Wild-Type MraYAA | 50 | 1 | - |
| F262A | 5,000 | 100 | π-π stacking with the uracil moiety |
| D196A | 2,500 | 50 | Hydrogen bonding with the ribose |
| K70A | 1,000 | 20 | Electrostatic interaction |
| T75A | 60 | 1.2 | No direct interaction |
The significant increase in IC50 for the F262A and D196A mutants strongly suggests that these residues are critical for the binding of this compound, supporting the proposed mechanism. The less pronounced, yet significant, effect of the K70A mutation indicates its involvement in binding, likely through electrostatic interactions. The minimal change in IC50 with the T75A mutant suggests this residue is not a primary interaction point for this compound.
Performance Comparison with Alternative MraY Inhibitors
The potency of this compound is comparable to several known MraY inhibitors. The following table provides a summary of reported IC50 values for other well-characterized MraY inhibitors against wild-type MraYAA.
| Inhibitor | Class | MraYAA IC50 (nM) |
| This compound (Hypothetical) | - | 50 |
| Tunicamycin | Nucleoside | 14[5] |
| Muraymycin D2 | Nucleoside Peptide | 18[5] |
| Caprazamycin | Liponucleoside | 104[5] |
| Mureidomycin A | Nucleoside Peptide | 52[5] |
Experimental Protocols
MraY Activity Assay
A fluorescence-based assay is utilized to measure the enzymatic activity of MraY. This assay monitors the production of Lipid I by using a fluorescently labeled UDP-MurNAc-pentapeptide derivative.
Materials:
-
Purified MraY enzyme (wild-type or mutant)
-
Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Heptaprenyl phosphate (C35-P)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% DDM)
-
This compound and other inhibitors
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the MraY enzyme, dansylated UDP-MurNAc-pentapeptide, and assay buffer in a 96-well plate.
-
Add varying concentrations of the inhibitor (this compound or others) to the wells.
-
Initiate the reaction by adding heptaprenyl phosphate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the increase in fluorescence over time, which corresponds to the formation of fluorescently labeled Lipid I.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
Site-Directed Mutagenesis
Site-directed mutagenesis is performed to generate MraY variants with specific amino acid substitutions.
Materials:
-
Plasmid DNA containing the wild-type MraY gene
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Protocol:
-
Design and synthesize primers containing the desired mutation.
-
Perform PCR using the wild-type MraY plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select for transformed cells and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Express and purify the mutant MraY protein for use in the activity assay.
Visualizations
Caption: Proposed inhibitory mechanism of this compound on the MraY catalytic cycle.
Caption: Experimental workflow for site-directed mutagenesis of MraY.
Caption: Logical comparison of the binding modes of different MraY inhibitors.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
MraY-IN-3 vs. Other Cell Wall Synthesis Inhibitors: A Comparative Guide
A Note to the Reader: The specific compound "MraY-IN-3" could not be definitively identified in publicly available scientific literature. Therefore, this guide presents a comparative analysis using a representative, potent synthetic MraY inhibitor based on available structural and activity data from recent research. This approach provides a valuable comparison against other well-established cell wall synthesis inhibitors for researchers, scientists, and drug development professionals.
Introduction
The bacterial cell wall is a critical structure for bacterial survival, making its biosynthesis an attractive target for antibiotic development. The enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) is an essential integral membrane enzyme that catalyzes the first committed step in the synthesis of peptidoglycan, a key component of the bacterial cell wall.[1] Inhibition of MraY represents a promising strategy for developing novel antibacterial agents. This guide provides a detailed comparison of a representative synthetic MraY inhibitor, referred to here as "Representative Synthetic MraY Inhibitor," with other well-known cell wall synthesis inhibitors: tunicamycin, bacitracin, and fosfomycin.
Mechanism of Action
The primary mechanism of action for the compared inhibitors is the disruption of bacterial cell wall synthesis, albeit at different stages of this complex pathway.
Representative Synthetic MraY Inhibitor & Tunicamycin: Both of these compounds target the MraY enzyme. MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][2] By inhibiting MraY, these molecules prevent the formation of this essential peptidoglycan precursor, thereby halting cell wall construction.
Bacitracin: This polypeptide antibiotic also interferes with the lipid cycle of peptidoglycan synthesis. Specifically, it inhibits the dephosphorylation of the lipid carrier undecaprenyl pyrophosphate, which is necessary for the carrier to be recycled and participate in further rounds of peptidoglycan precursor transport across the cell membrane.
Fosfomycin: This broad-spectrum antibiotic acts at a much earlier stage in peptidoglycan synthesis. It irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by alkylating an active site cysteine residue. This enzyme catalyzes the first committed step in the biosynthesis of the peptidoglycan precursor UDP-N-acetylmuramic acid in the cytoplasm.
Signaling Pathway Diagram
Caption: Inhibition of key steps in the bacterial cell wall synthesis pathway.
Chemical Structures
The chemical structures of these inhibitors are diverse, reflecting their different origins and specific targets.
| Inhibitor | Chemical Structure |
| Representative Synthetic MraY Inhibitor | Based on a novel scaffold designed for MraY inhibition. The provided structure is based on "analogue 3" from a cryo-EM study of MraY. |
| Tunicamycin | A complex nucleoside antibiotic composed of uridine, N-acetylglucosamine, and a fatty acyl chain. |
| Bacitracin | A mixture of related cyclic polypeptides. |
| Fosfomycin | A simple phosphonic acid derivative with an epoxide ring. |
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
| Inhibitor | Target Organism | MIC (µg/mL) | Reference |
| Representative Synthetic MraY Inhibitor | Staphylococcus aureus | 0.25 - 2 | [4] |
| Escherichia coli | 8 - >64 | [4] | |
| Tunicamycin | Staphylococcus aureus | 0.1 - 1 | |
| Escherichia coli | >128 | ||
| Bacitracin | Staphylococcus aureus | 0.5 - 4 | |
| Escherichia coli | >128 | ||
| Fosfomycin | Staphylococcus aureus | 0.5 - 8 | [5] |
| Escherichia coli | 0.25 - 4 | [5] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.[6]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of the inhibitor of known concentration.
- Growth Medium: Sterile broth medium.
- 96-Well Microtiter Plate: Sterile, U- or V-bottom plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the antimicrobial stock solution to the first well of a row and mix well.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial agent. This will create a range of decreasing concentrations of the inhibitor.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only broth and bacteria) and a negative control well (containing only broth).
5. Incubation:
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
Bacterial Growth Inhibition Assay (Zone of Inhibition - Disk Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a substance.[7]
1. Preparation of Materials:
- Bacterial Culture: A pure culture of the test bacterium adjusted to a 0.5 McFarland standard.
- Agar Plates: Mueller-Hinton agar plates.
- Sterile Swabs.
- Filter Paper Disks: Sterile, blank filter paper disks.
- Antimicrobial Agent: A solution of the inhibitor at a known concentration.
2. Inoculation of Agar Plate:
- Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.
3. Application of Antimicrobial Agent:
- Aseptically apply a sterile filter paper disk to the center of the inoculated agar plate.
- Pipette a known volume (e.g., 10-20 µL) of the antimicrobial solution onto the disk.
4. Incubation:
- Invert the plate and incubate at 35-37°C for 16-24 hours.
5. Measurement of Zone of Inhibition:
- After incubation, measure the diameter of the zone of no bacterial growth around the disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the antimicrobial agent.
Experimental Workflow Diagram
Caption: Workflow for determining MIC and zone of inhibition.
Conclusion
This guide provides a comparative overview of a representative synthetic MraY inhibitor against the established cell wall synthesis inhibitors tunicamycin, bacitracin, and fosfomycin. While all four compounds ultimately disrupt the integrity of the bacterial cell wall, they do so by targeting distinct enzymatic steps in the peptidoglycan synthesis pathway. The representative synthetic MraY inhibitor and tunicamycin share a common target in MraY, highlighting the potential of this enzyme for the development of novel antibiotics. The provided data and protocols offer a valuable resource for researchers in the field of antibacterial drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of novel MraY inhibitors in combating bacterial infections, particularly those caused by drug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. The Escherichia coli mraY gene encoding UDP-N-acetylmuramoyl-pentapeptide: undecaprenyl-phosphate phospho-N-acetylmuramoyl-pentapeptide transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-MRSA activity of a bioactive compound produced by a marine Streptomyces and its optimization using statistical experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MraY Inhibitors: A Comparative Analysis Against Clinical Trial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which catalyzes an essential step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This guide provides a comparative analysis of a representative MraY inhibitor, Tunicamycin, against two antibiotics in clinical development that also target the bacterial cell wall: Dalbavancin and Ceftobiprole.
The Peptidoglycan Synthesis Pathway and the Role of MraY
The synthesis of peptidoglycan is a multi-stage process that is vital for bacterial survival. MraY plays a crucial role in the second stage of this pathway, which occurs at the cytoplasmic membrane. It catalyzes the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[3][4] This step is the first committed membrane step in peptidoglycan biosynthesis, making MraY an attractive target for antibiotic intervention.
Caption: The bacterial peptidoglycan synthesis pathway, highlighting the essential role of MraY.
Comparative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tunicamycin and the clinical trial antibiotics, Dalbavancin and Ceftobiprole, against common Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Tunicamycin | Staphylococcus aureus | 20-40 | - | [5][6] |
| Enterococcus faecium | - | - | ||
| Enterococcus faecalis | - | - | ||
| Dalbavancin | Staphylococcus aureus | 0.06 | 0.06-0.12 | [7][8] |
| Enterococcus faecium (vancomycin-susceptible) | - | 0.12 | [7] | |
| Enterococcus faecalis (vancomycin-susceptible) | - | 0.06 | [7] | |
| Ceftobiprole | Staphylococcus aureus (MRSA) | 1 | 2-4 | [9][10][11] |
| Enterococcus faecium | >32 | >32 | [12] | |
| Enterococcus faecalis (ampicillin-susceptible) | - | 2 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the test compound at a known concentration.
- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for the test organism.
- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Serial Dilution of the Antimicrobial Agent:
- Dispense a known volume of sterile broth into all wells of the microtiter plate.
- Add the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a range of decreasing concentrations of the test compound.
3. Inoculation:
- Dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
- Inoculate each well of the microtiter plate with the bacterial suspension.
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
4. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
// Nodes
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Prepare_Materials [label="Prepare Materials:\n- Antimicrobial Stock\n- Growth Medium\n- Bacterial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"];
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Incubate [label="Incubate Plates\n(35-37°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"];
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Determine_MIC [label="Determine MIC:\nLowest Concentration\nwith No Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Prepare_Materials;
Prepare_Materials -> Serial_Dilution;
Serial_Dilution -> Inoculate;
Inoculate -> Incubate;
Incubate -> Read_Results;
Read_Results -> Determine_MIC;
Determine_MIC -> End;
}
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
This guide provides a preliminary benchmark of the MraY inhibitor, Tunicamycin, against the clinical trial antibiotics, Dalbavancin and Ceftobiprole. While Tunicamycin demonstrates activity against Staphylococcus aureus, its potency appears to be lower than that of Dalbavancin and Ceftobiprole based on the available MIC data.[5][6][7][8][9][10][11] It is important to note that Tunicamycin also exhibits toxicity to eukaryotic cells, which has limited its clinical development. However, the data presented here underscores the potential of MraY as a viable antibacterial target. Further research and development of novel, more selective MraY inhibitors could yield promising new therapies to combat the growing threat of antibiotic resistance. The provided experimental protocol for MIC determination serves as a foundational method for the continued evaluation of such novel compounds.
References
- 1. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunicamycin Mediated Inhibition of Wall Teichoic Acid Affects Staphylococcus aureus and Listeria monocytogenes Cell Morphology, Biofilm Formation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunicamycin Mediated Inhibition of Wall Teichoic Acid Affects Staphylococcus aureus and Listeria monocytogenes Cell Morphology, Biofilm Formation and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. can-r.com [can-r.com]
- 9. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftobiprole - Page 3 [medscape.com]
- 11. Comparative In Vitro Activity of Ceftobiprole against Staphylococci Displaying Normal and Small-Colony Variant Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of Ceftobiprole with the Low-Affinity PBP 5 of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of MraY-IN-3
Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) for MraY-IN-3 is not publicly available. Therefore, this guidance is based on established best practices for the handling and disposal of new or uncharacterized chemical compounds. It is imperative to treat this compound as a hazardous substance of unknown toxicity and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Essential Safety Precautions
Given the absence of specific toxicological data, this compound must be handled with the utmost care. The following personal protective equipment (PPE) is mandatory when handling this compound for disposal:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Ventilation: All handling of this compound, including preparation for disposal, should be conducted inside a certified chemical fume hood.
II. Waste Characterization and Segregation
In the absence of an SDS, this compound must be treated as a hazardous chemical waste.[1]
-
Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the sink.[2]
-
Do Not Trash: Solid this compound or contaminated labware should not be disposed of in the regular trash.
-
Incompatible Materials: Avoid mixing this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[3] It should be collected in a separate, dedicated waste container.
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the collection and disposal of this compound waste.
1. Container Selection and Preparation:
- Select a waste container that is compatible with the chemical nature of this compound. If it is dissolved in a solvent, the container must be compatible with that solvent. Glass or high-density polyethylene (HDPE) containers are generally suitable for a wide range of research chemicals.[3]
- The container must be in good condition, with no cracks or leaks, and have a tightly sealing lid.[1][4]
- If reusing a container, ensure any previous labels are completely defaced or removed.[3]
2. Waste Labeling:
- As soon as the first drop of waste is added, the container must be labeled.[2][5]
- Use a "Hazardous Waste" label provided by your institution's EHS department.
- The label must include the following information:
- The words "Hazardous Waste".[1]
- The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
- An estimate of the concentration and total quantity.
- The date when waste was first added to the container (accumulation start date).[6]
- The name of the principal investigator and the laboratory location.
3. Waste Accumulation and Storage:
- Collect all this compound waste, including pure compound, solutions, and rinsate from cleaning contaminated glassware, in the designated hazardous waste container.
- Keep the waste container closed at all times, except when adding waste.[2][3][4][5]
- Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[2]
- The storage area must have secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[2][4]
4. Disposal of Contaminated Materials:
- Solid Waste: Any disposable labware, such as pipette tips, gloves, or weigh paper, that is contaminated with this compound should be collected in a separate, clearly labeled bag or container as "this compound Contaminated Debris".
- Sharps: Chemically contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[7]
- Empty Containers: The original this compound container is considered hazardous waste. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1] The defaced, triple-rinsed container can then be disposed of according to institutional policy.
5. Arranging for Final Disposal:
- Adhere to your institution's limits on the volume of hazardous waste stored and the maximum accumulation time.[2][8]
- Once the container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your EHS department through their specified procedure (e.g., an online form).[2]
- Do not transport hazardous waste outside of your laboratory; EHS personnel are trained to handle and transport these materials.[2]
IV. Quantitative Waste Management Guidelines
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines; always follow your specific institution's policies.
| Parameter | Limit | Description |
| Maximum Hazardous Waste Volume | 55 gallons | The total volume of all hazardous waste that can be stored in a single Satellite Accumulation Area.[2][8] |
| Maximum Acutely Toxic Waste Volume | 1 quart (liquid) or 1 kg (solid) | The maximum amount of P-listed (acutely toxic) waste that can be stored at one time.[2][8] |
| Waste Accumulation Time Limit | 9 - 12 months | The maximum time a waste container can be used from its accumulation start date before it must be submitted for pickup.[4][8] |
| Full Container Pickup Request | Within 3 days | A request for pickup should be made immediately when a container is full, and it must be removed within three days.[3] |
V. Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for disposing of a chemical waste product in a research laboratory.
Caption: Workflow for laboratory chemical waste disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
